2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-chloro-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3 |
InChI Key |
IALPKTDYUAJXTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
This guide provides a comprehensive framework for the structural elucidation of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a substituted purine derivative. Purine analogs are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure and electronic properties. Therefore, rigorous and unequivocal structural characterization is a critical step in the research and development pipeline for any novel purine derivative.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational Physicochemical Properties
Before embarking on advanced spectroscopic analysis, it is essential to establish the fundamental properties of the target compound. These data points provide the first layer of characterization and are crucial for sample preparation and interpretation of subsequent, more complex analyses.
The molecular formula of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is C₇H₇ClN₄. Its structure consists of a purine core with a chlorine atom at the C2 position, a carbonyl group at the C6 position, and methyl groups attached to the N1 and N9 positions.
Table 1: Key Physicochemical Properties of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
| Property | Value | Rationale and Significance |
| Molecular Formula | C₇H₇ClN₄ | Determined by high-resolution mass spectrometry; foundational for all other analyses. |
| Monoisotopic Mass | 182.03592 Da | The exact mass is critical for high-resolution mass spectrometry (HRMS) identification.[3] |
| Molecular Weight | 182.61 g/mol | Average molecular weight used for calculating molarity and reaction stoichiometry. |
| Appearance | White to off-white solid | Physical state provides preliminary information on purity and handling requirements. |
| Storage | 2-8°C, Inert Atmosphere | Recommended for preventing degradation, especially for halogenated compounds. |
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of a novel small molecule is not achieved by a single technique but by the convergence of data from multiple orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle. The causality is clear: mass spectrometry defines the elemental composition and molecular weight, NMR spectroscopy maps the covalent bonding framework and atomic connectivity, and X-ray crystallography provides the ultimate, unambiguous 3D atomic arrangement in the solid state.
The following diagram illustrates a logical workflow for integrating these techniques.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to confirm the molecular weight and elemental composition. For a halogenated compound like 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, MS is particularly powerful due to the characteristic isotopic signature of chlorine.[4] The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive M and M+2 peak pattern with a ~3:1 intensity ratio, providing a high-confidence indicator for the presence of a single chlorine atom.[5][6]
Expected Data: In a high-resolution mass spectrum (e.g., using a QqTOF instrument), we expect to observe molecular ions corresponding to the protonated molecule [M+H]⁺.
Table 2: Predicted HRMS Data for [C₇H₇ClN₄ + H]⁺
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 183.04320 | 185.04025 | ~3:1 |
Protocol 1: High-Resolution Mass Spectrometry Analysis
-
Sample Preparation: a. Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). b. Prepare a dilute solution (e.g., 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode electrospray ionization (ESI). The acid promotes protonation.
-
Instrument Setup (ESI-QqTOF): a. Ionization Mode: ESI, Positive. b. Capillary Voltage: 3.5 - 4.5 kV. c. Mass Range: 50 - 500 m/z. d. Acquisition Mode: MS-only or Auto MS/MS to gather fragmentation data. e. Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
-
Data Analysis: a. Identify the molecular ion cluster for [M+H]⁺. b. Verify the m/z values are within a narrow tolerance (e.g., < 5 ppm) of the calculated exact masses. c. Confirm that the isotopic pattern and intensity ratio (~3:1) for the M and M+2 peaks match the theoretical pattern for a monochlorinated compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity. For this molecule, ¹H NMR is used to identify and integrate the distinct proton signals from the two methyl groups and the C8-H proton on the purine ring. ¹³C NMR is used to detect all seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., carbonyl, aromatic, aliphatic). The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical and depends on the compound's solubility. NMR is one of the most important tools for investigating molecular topology at the atomic level.[7]
Expected Data: The chemical shifts are predictive based on the electron-withdrawing and -donating effects of the substituents on the purine core.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Position | Predicted Shift (ppm) | Rationale |
| ¹H | N1-CH₃ | ~3.4 | Methyl group on a nitrogen atom in the pyrimidine ring. |
| ¹H | N9-CH₃ | ~3.8 | Methyl group on a nitrogen atom in the imidazole ring. |
| ¹H | C8-H | ~8.0 | Aromatic proton on the imidazole part of the purine ring. |
| ¹³C | C2 | ~151 | Carbon bearing an electron-withdrawing chlorine atom. |
| ¹³C | C4 | ~150 | Aromatic carbon adjacent to nitrogens. |
| ¹³C | C5 | ~115 | Aromatic carbon fused between the two rings. |
| ¹³C | C6 | ~155 | Carbonyl carbon, significantly downfield. |
| ¹³C | C8 | ~145 | Aromatic carbon bearing the C8-H proton. |
| ¹³C | N1-CH₃ | ~30 | Aliphatic methyl carbon. |
| ¹³C | N9-CH₃ | ~35 | Aliphatic methyl carbon. |
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: a. Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. b. Ensure the sample is fully dissolved to achieve sharp, well-resolved peaks.
-
Instrument Setup (e.g., 400 MHz Spectrometer): a. Tune and shim the probe for the specific sample and solvent to optimize magnetic field homogeneity. b. Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. c. Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing and Interpretation: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). c. Integrate the ¹H signals to confirm the proton ratio (3H : 3H : 1H). d. Assign the peaks in both spectra based on expected chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., HSQC to correlate protons with their directly attached carbons).
X-ray Crystallography
Expertise & Rationale: X-ray crystallography provides the definitive, unambiguous proof of structure by determining the precise spatial arrangement of atoms in a single crystal.[8][9] It is considered the gold standard for structural elucidation. The primary challenge and critical step for this technique is growing a high-quality, single crystal suitable for diffraction. The resulting 3D model confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): a. The ability to grow well-ordered crystals is in itself an indicator of high sample purity. b. Method: Slow evaporation is a common and effective technique. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. c. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature. d. Other methods to explore include vapor diffusion (solvent/anti-solvent system) or slow cooling of a saturated solution.
-
Data Collection: a. Carefully select and mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer. b. Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. c. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model. c. Refine the model against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. d. The final refined structure provides a complete 3D model of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Conclusion
The structural analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one requires a multi-faceted analytical approach. By logically integrating data from mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers can achieve an unequivocal and robust structural assignment. This systematic, evidence-based workflow is fundamental to ensuring the scientific integrity of subsequent research and development efforts in medicinal chemistry and drug discovery.
References
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Coburn, W. C., Jr., Thorpe, M. C., Montgomery, J. A., & Hewson, K. (n.d.). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. II. 6-Substituted Purines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Dračínský, M., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. PubMed. Retrieved from [Link]
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Dračínský, M., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Retrieved from [Link]
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Gagnon, K. J., et al. (2020). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Retrieved from [Link]
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Guan, L., et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
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LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-6,9-dimethyl-9h-purine. Retrieved from [Link]
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Remaud, G., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Wiley Online Library. Retrieved from [Link]
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Tözser, J., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: Molecular Characteristics, Physicochemical Properties, and Analytical Methodologies
This technical guide provides a comprehensive overview of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a substituted purine derivative of significant interest in medicinal chemistry and drug development. As a member of the chlorinated purine family, this compound serves as a versatile synthetic intermediate for creating a diverse range of bioactive molecules, including kinase inhibitors and adenosine receptor antagonists.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's core properties, methodologies for its characterization, and insights into its chemical behavior. Due to the limited availability of specific experimental data for this exact isomer in publicly accessible literature, this guide integrates calculated data, information on closely related analogs, and standardized, field-proven experimental protocols to ensure a robust and practical resource.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one belongs to the class of N-methylated xanthine derivatives, which are noted for their diverse biological activities. The introduction of a chlorine atom at the C2 position and methyl groups at the N1 and N9 positions significantly influences the molecule's electronic distribution, solubility, and metabolic stability, making it a valuable scaffold in synthetic chemistry.
Molecular Structure and Calculated Properties
The structural framework consists of a purine core with a ketone group at C6, a chlorine atom at C2, and methyl groups at the N1 and N9 positions.
Caption: Molecular structure of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Quantitative data for the molecule, including its molecular formula and weight, are summarized below. While some vendors list a compound with a similar name (2-Chloro-1,8-dimethyl-6,7-dihydro-1H-purin-6-one, CAS 167299-08-3), the structure and nomenclature can be inconsistent.[1] The properties listed here are based on the canonical structure of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₄O | Calculated |
| Molecular Weight | 198.61 g/mol | Calculated[1] |
| Canonical SMILES | CN1C(=O)C2=C(N=C(Cl)N1)N(C=N2)C | Calculated |
| InChI Key | (Predicted) | Calculated |
| Topological Polar Surface Area (TPSA) | 63.57 Ų | Calculated[1] |
| logP (Octanol-Water Partition Coefficient) | 0.618 | Calculated[1] |
| Hydrogen Bond Donors | 0 | Calculated[1] |
| Hydrogen Bond Acceptors | 4 | Calculated[1] |
Note: These properties are computationally derived and await experimental verification.
Physicochemical Properties: Experimental Data and Analogs
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. Direct experimental data for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is scarce. Therefore, we present data from closely related analogs to provide an informed estimate of its expected properties.
Melting Point
The melting point is a crucial indicator of purity. For pure crystalline substances, a sharp melting range of 1-2°C is expected.[2] Impurities typically cause a depression and broadening of the melting range.
-
2-Chloro-9-methyl-9H-purine: 129-130 °C[3]
-
9-Benzyl-2-chloro-6-methylpurine: 103-105 °C[4]
-
2-Chloro-6-methyl-9H-purine: 255-258 °C[4]
Expert Insight: The significant variation in melting points among these analogs highlights the profound impact of substitution patterns on crystal lattice energy. The N1- and N9-dimethyl substitution in the target compound, compared to the analogs, is expected to result in a distinct melting point, likely a crystalline solid at room temperature.
Solubility
Solubility is a key determinant of a compound's utility in various assays and synthetic reactions. The principle of "like dissolves like" is the guiding tenet for solvent selection.[5] Polar compounds dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[6]
-
6-Chloropurine: Soluble in DMSO and dimethylformamide (approx. 10 mg/mL).[7]
-
Acyclovir (a related purine derivative): Soluble in DMSO; very slightly soluble in ethanol; practically insoluble in chloroform.[8][9]
Predicted Solubility Profile for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: Based on its structure—a moderately polar purinone core with nonpolar methyl and chloro substituents—the compound is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in alcohols like ethanol and methanol is expected to be moderate, while it is likely to be poorly soluble in water and nonpolar solvents such as hexanes.
Analytical Characterization: Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the chemical identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]
Expected ¹H NMR Chemical Shifts (Predicted):
-
N1-CH₃: A singlet expected around 3.4-3.8 ppm.
-
N9-CH₃: A singlet expected around 3.8-4.2 ppm.
-
C8-H: A singlet expected around 7.8-8.5 ppm.
Expected ¹³C NMR Chemical Shifts (Predicted): The predicted chemical shifts for the carbon atoms in the purine ring system provide a unique fingerprint for the molecule.
-
N1-CH₃: ~30-35 ppm
-
N9-CH₃: ~35-40 ppm
-
C2, C4, C5, C6, C8: These aromatic and carbonyl carbons are expected to resonate in the region of 110-165 ppm.
Expert Insight: The precise chemical shifts are influenced by the solvent used.[11] For N-methylated purines, methylation typically induces a downfield shift in the signals of adjacent carbons and protons, a key diagnostic feature in structural confirmation.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Experimental Protocols
The following section details standardized, field-proven methodologies for the determination of the key physical and spectroscopic properties discussed above. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.
Workflow for Physicochemical Characterization
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- 8. Synthesis, physical and chemical properties of 7-methylxanthine derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 13. Physical properties and chemical reactivity of 8-(methylthio)hypoxanthines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Solubility Profile and Thermodynamic Behavior of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one in Organic Solvents
Core Directive: Structural & Thermodynamic Causality
The compound 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (CDMP) is a highly functionalized, electron-deficient purine scaffold frequently utilized as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents. To predict and manipulate its solubility across different organic solvents, one must analyze how its specific substitution pattern disrupts the traditional purine crystal lattice.
In unsubstituted purines, strong intermolecular hydrogen bonds (specifically N-H···N and N-H···O interactions) result in exceptionally high crystal lattice energies, rendering them notoriously insoluble in most organic media. However, CDMP possesses a unique structural profile:
-
Elimination of H-Bond Donors: The dimethylation at the N1 and N9 positions completely removes the primary hydrogen bond donors typically found in the purine ring.
-
Enhanced Dispersion Forces: The C2-chlorine atom introduces a lipophilic, electron-withdrawing handle that increases the molecule's polarizability.
-
H-Bond Acceptor Dominance: The C6-carbonyl and the bare N3/N7 nitrogens act strictly as hydrogen bond acceptors.
According to the 1[1], the absence of hydrogen-bond donation (
Quantitative Solubility Matrix
The following table summarizes the predictive thermodynamic solubility of CDMP at 25°C across major organic solvent classes, grounded in its physicochemical profile.
| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Primary Solvation Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | > 100 mg/mL | Strong dipole-dipole alignment with the C6-carbonyl; optimal |
| Chlorinated | Dichloromethane (DCM), Chloroform | 50 - 100 mg/mL | Favorable dispersion forces ( |
| Ethers / Esters | Ethyl Acetate (EtOAc), THF | 10 - 50 mg/mL | Moderate dipole interactions; highly suitable as primary solvents for anti-solvent crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | 5 - 20 mg/mL | Weak H-bond donation from solvent to the C6-carbonyl; limited by solvent self-association. |
| Non-Polar | Heptane, Toluene | < 1 mg/mL | Complete thermodynamic mismatch in polar and hydrogen-bonding parameters. |
| Aqueous | Water | < 0.1 mg/mL | High hydrophobic penalty due to N-methyl groups and C2-chlorine. |
Self-Validating Experimental Protocol: The Modified Shake-Flask Method
To generate reliable, scale-up-ready data, solubility must be determined as a true thermodynamic equilibrium rather than a kinetic "cloud point" estimation. The following protocol is a self-validating adaptation of the2[2], specifically engineered for hydrophobic solid intermediates[3].
Step-by-Step Methodology
-
Preparation & Saturation: Add an excess of crystalline CDMP (e.g., 500 mg) to 5 mL of the target organic solvent in a sealed, thermojacketed glass vial. Causality Note: The visible presence of an excess solid phase is strictly mandatory to ensure the system can reach thermodynamic equilibrium[3].
-
Equilibration: Agitate the suspension using a magnetic stirrer at a strictly controlled 25.0 ± 0.1 °C for 72 hours. While vigorous agitation reduces the diffusion boundary layer, true equilibrium requires extended time to overcome the crystal lattice energy barrier.
-
Phase Separation: Transfer a 1 mL aliquot to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes to pellet undissolved microcrystals. Crucial Insight: Filtration is explicitly avoided for highly lipophilic compounds, as microcrystals can pass through standard 0.45 µm PTFE filters, leading to a false overestimation of solubility[2].
-
Quantification: Dilute the clear supernatant into the mobile phase and quantify the dissolved CDMP concentration using HPLC-UV against a validated calibration curve.
-
Self-Validation (Solid-State Verification): Isolate the residual solid from the pellet and analyze it via X-Ray Powder Diffraction (XRPD). Trustworthiness Check: If the XRPD pattern differs from the input material, a solvate or new polymorph has formed during the 72-hour window. The measured solubility then corresponds to this new phase, not the original input material.
Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.
Process Chemistry Applications: Solvent Selection Strategy
The empirical solubility profile of CDMP directly dictates the process chemistry strategy for downstream pharmaceutical development.
-
Reaction Solvent Selection: The electron-deficient C2-chlorine is highly susceptible to 4[4]. Reactions utilizing amines or alkoxides to displace the chlorine are optimally performed in DMF or DMSO. CDMP's high solubility in these polar aprotic solvents ensures a homogeneous reaction mixture, maximizing reaction kinetics and conversion rates.
-
Purification & Crystallization: For isolation, a solvent/anti-solvent crystallization strategy is highly effective. CDMP can be dissolved in a primary solvent like DCM or EtOAc (where it exhibits moderate-to-high solubility), followed by the controlled addition of an anti-solvent like heptane to force precipitation. Alternatively, alcohols (e.g., isopropanol) offer a steep temperature-dependent solubility curve, making them ideal candidates for cooling crystallization.
Fig 2: Solvent selection decision tree for CDMP based on process chemistry applications.
References
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BenchChem. 2-Chloro-N,N-dimethyl-9H-purin-6-amine (Nucleophilic Substitution Reaction Pathways). 4
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science (Hansen Solubility Parameters). 1
-
Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances A tutorial review (OECD Guidelines). 2
-
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?3
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The Privileged Pharmacophore: Therapeutic Potential and Preclinical Development of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Executive Summary
In modern rational drug design, the identification of a versatile, structurally rigid scaffold is paramount. 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (CAS: 91588-90-8) is not a finalized active pharmaceutical ingredient (API), but rather a highly optimized, privileged building block. By strategically modifying the endogenous purine core, this molecule provides a precise spatial geometry that serves as a master template for developing kinase inhibitors, phosphodiesterase (PDE) modulators, and G-protein-coupled receptor (GPCR) antagonists. This technical guide explores the structural rationale, target landscape, and self-validating preclinical workflows associated with this powerful pharmacophore.
Structural Rationale & Pharmacophore Analysis
The therapeutic utility of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is dictated by three engineered structural features:
-
Tautomeric Restriction via 1,9-Dimethylation: In natural guanine or hypoxanthine, protons continuously shuttle between the N1, N3, N7, and N9 positions. Methylation at N1 and N9 permanently locks the molecule into a specific 6-oxo configuration. This restriction eliminates hydrogen-bond donor capacity at these nitrogens, significantly reducing the topological polar surface area (tPSA) to enhance membrane permeability. Furthermore, it forces the C6 carbonyl to act strictly as a hydrogen-bond acceptor, a critical requirement for selective binding in the hinge region of kinases[1].
-
The C2-Chloro Electrophilic Hub: The chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent N1, N3 atoms, and the conjugated C6 carbonyl. This creates an ideal electrophilic center for late-stage Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing researchers to rapidly generate libraries of 2-amino or 2-aryl derivatives[2].
-
Conformational Mimicry: The 6-oxopurine core perfectly mimics the endogenous substrates of ATP-binding proteins and cyclic nucleotide targets (cAMP/cGMP), providing a natural affinity for nucleotide-binding pockets while the synthetic substitutions drive target specificity.
Logical workflow from the 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one scaffold to therapeutic outcomes.
Target Landscape and Therapeutic Potential
Kinase Inhibition (Oncology & Immunology)
Purine derivatives are foundational to kinase inhibitor design. By functionalizing the C2 position of the 1,9-dimethyl-6-oxopurine scaffold with bulky anilines or cycloalkylamines, researchers can target the ATP-binding site of various kinases:
-
Cyclin-Dependent Kinases (CDKs): Structure-based design has shown that polar substitutions at the C6 and C2 positions of the purine ring yield highly potent CDK2 inhibitors (e.g., IC50 values < 0.02 μM), which are critical for arresting the cell cycle in triple-negative breast cancer[1].
-
Phosphoglycerate Kinase 1 (PGK1): Recent optimizations of purine derivatives have yielded potent, orally bioavailable PGK1 inhibitors. These compounds demonstrate high selectivity across kinomes and offer a novel therapeutic mechanism for treating Inflammatory Bowel Disease (IBD)[2].
-
Multi-Targeted Tyrosine Kinases: Halogenated purine and pyrrolo[2,3-d]pyrimidine derivatives exhibit exceptional multi-kinase inhibition (e.g., EGFR, VEGFR2), acting as potent apoptosis inducers in aggressive tumor models[3].
GPCR Modulation (Neuropsychiatry)
Beyond kinases, the 6-oxopurine core is highly effective at modulating G-protein-coupled receptors. Extensive structure-activity relationship (SAR) studies have demonstrated that 1,2,3,7-tetrahydro-6H-purin-6-one and related derivatives act as highly potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. These compounds effectively block the hypothalamic-pituitary-adrenal (HPA) axis stress response, offering significant therapeutic potential for anxiety and major depressive disorders[4].
Quantitative Data Summary
The table below synthesizes representative pharmacological data for derivatives synthesized from 6-oxopurine and related halogenated purine scaffolds, illustrating the broad therapeutic window of this chemical space.
| Scaffold Derivative Class | Primary Target | Representative IC50 (nM) | Primary Therapeutic Indication | Reference |
| 6-Oxopurine (CRF1 Antagonist) | CRF1 Receptor | 5.4 nM | Anxiety / Depression | [4] |
| 2-Amino-Purine Derivative | CDK2 | 19.0 nM | Triple-Negative Breast Cancer | [1] |
| Halogenated Pyrrolo-pyrimidine | EGFR / VEGFR2 | 79.0 nM | Solid Tumors / Apoptosis | [3] |
| 2-Substituted Purine Derivative | PGK1 | 332.1 nM | Inflammatory Bowel Disease | [2] |
Self-Validating Experimental Protocols (E-E-A-T)
To translate this scaffold into viable drug candidates, robust and reproducible methodologies are required. The following protocols emphasize the mechanistic causality behind each step and include built-in validation metrics.
Protocol A: Regioselective SNAr Functionalization at the C2 Position
This workflow details the substitution of the 2-chloro group with a primary aliphatic amine to generate a target-specific kinase inhibitor.
-
Reaction Assembly: In a dry, argon-purged Schlenk flask, dissolve 1.0 eq of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one in anhydrous 1-butanol (0.2 M). Add 1.5 eq of the desired nucleophilic amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality Checkpoint: 1-butanol is selected because its high boiling point (117°C) provides the necessary thermal energy to overcome the activation barrier of the electron-rich purine ring. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct without competing with the primary amine for the C2 electrophilic site.
-
-
Thermal Activation: Heat the reaction mixture to 110°C under reflux for 12–18 hours. Monitor progression via TLC (DCM:MeOH, 95:5).
-
Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography.
-
Validation & Quality Control (Self-Validating System):
-
Perform LC-MS analysis. The protocol is considered successful only if the isolated product exhibits a purity of >95% (UV 254 nm) and the mass spectrum confirms the exact mass shift corresponding to the loss of chlorine (-35.45 Da) and the addition of the amine.
-
Perform 1H-NMR. The disappearance of the highly deshielded amine protons (if applicable) and shifts in the N1/N9 methyl singlets validate successful C2 conjugation.
-
Protocol B: High-Throughput Kinase Selectivity Profiling (ADP-Glo Assay)
Once the derivative is synthesized, its efficacy and selectivity against targets like CDK2 or PGK1 must be quantified.
-
Reagent Preparation: Prepare a 384-well microplate. Dilute the synthesized purine derivative in 100% DMSO to create a 10-point dose-response curve (ranging from 10 μM to 0.5 nM).
-
Enzyme Incubation: Add 2 μL of the target kinase (e.g., CDK2/Cyclin E) in assay buffer to each well. Add 1 μL of the compound dilution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 2 μL of ultra-pure ATP and the specific peptide substrate to initiate the kinase reaction. Incubate for 60 minutes.
-
Causality Checkpoint: Ultra-pure ATP is strictly required. Standard ATP preparations often contain trace amounts of ADP. Because this assay measures ADP accumulation, contaminating ADP will create a high background signal, severely compressing the dynamic range of the assay.
-
-
Signal Generation: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 10 μL of Kinase Detection Reagent to convert the newly synthesized ADP into a luminescent signal via luciferase.
-
Validation & Quality Control (Self-Validating System):
-
Read luminescence on a microplate reader.
-
Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only validated if Z' > 0.5 , ensuring the signal window is robust enough to distinguish true target inhibition from assay noise.
-
References
-
Hartz, R. A., et al. "Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists." Journal of Medicinal Chemistry, 2004. 4
-
Zhu, Y., et al. "Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2021. 2
-
Ismail, M., et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." PMC / Pharmaceuticals, 2023. 3
-
Wang, Y., et al. "Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer." Frontiers in Chemistry, 2022. 1
Sources
- 1. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 1,9-Dimethylguanine Analogs: A Technical Guide
Executive Summary
1,9-Dimethylguanine (1,9-DMG) is a distinct purine alkaloid found in marine sponges (Isodictya erinacea) and medicinal fungi (Cordyceps bassiana). Unlike canonical guanine nucleosides involved in DNA synthesis, the unique N1, N9-methylation pattern of 1,9-DMG chemically "locks" the purine ring, preventing Watson-Crick base pairing and glycosidic bond formation. This structural constraint directs its biological activity toward signal transduction modulation —specifically the inhibition of NF-κB and AP-1 pathways—rather than antimetabolite cytotoxicity.
This guide analyzes the pharmacological potential of 1,9-DMG and its analogs, focusing on their emerging role as non-steroidal anti-inflammatory agents (NSAIDs) and potential scaffolds for antimicrobial drug development.
Chemical Structure & Pharmacophore Analysis
The biological distinctiveness of 1,9-DMG stems from its methylation pattern.
-
N9-Methylation : Mimics the ribose attachment found in guanosine, allowing the molecule to occupy nucleoside binding pockets in enzymes or receptors without being metabolized into nucleotides.
-
N1-Methylation : Blocks the N1-proton donor site essential for hydrogen bonding with Cytosine. This prevents the molecule from incorporating into DNA/RNA, thereby reducing mutagenic potential compared to other purine analogs.
Structure-Activity Relationship (SAR)
| Region | Modification | Biological Consequence |
| N1-Position | Methylation (–CH₃) | Critical : Abolishes base-pairing; confers metabolic stability against deaminases. |
| N9-Position | Methyl/Alkyl chains | Pharmacokinetic : Increases lipophilicity for membrane permeability. Long chains (e.g., diterpenes in agelasine analogs) often shift activity to cytotoxicity/antimicrobial. |
| C2-Exocyclic Amine | Free (–NH₂) | Binding : Essential for hydrogen bonding with target protein residues (e.g., Asp/Glu in active sites). |
| C6-Carbonyl | Keto group (C=O) | Recognition : Maintains guanine-like electrostatic signature for receptor recognition. |
Mechanism of Action: Immunomodulation
The primary therapeutic value of 1,9-DMG lies in its ability to suppress pro-inflammatory signaling.
NF-κB and AP-1 Pathway Inhibition
Research indicates that 1,9-DMG acts upstream in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophages, 1,9-DMG inhibits the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .
-
Target : Likely interferes with the IκB kinase (IKK) complex or the nuclear translocation of p65/p50 subunits.
-
Outcome : Downregulation of COX-2 (Cyclooxygenase-2) and TNF-α (Tumor Necrosis Factor-alpha) mRNA expression.
Pathway Visualization
The following diagram illustrates the intervention point of 1,9-DMG within the inflammatory signaling cascade.
Caption: 1,9-DMG inhibits NF-κB transcriptional activity, preventing the upregulation of inflammatory cytokines COX-2 and TNF-α.
Therapeutic Applications & Analog Potentials[1]
Anti-Inflammatory & Autoimmune Disorders
Given its suppression of TNF-α and COX-2, 1,9-DMG analogs are promising candidates for:
-
Atopic Dermatitis : Efficacy shown in reducing symptoms in NC/Nga mice models (via Cordyceps extracts enriched with 1,9-DMG).[1]
-
Rheumatoid Arthritis : Potential to replace steroid-based treatments due to a distinct mechanism that avoids hormonal side effects.
Antimicrobial Activity
Isolated from the Antarctic sponge Isodictya erinacea, 1,9-DMG serves as a chemical defense against microbial fouling.
-
Spectrum : Weak to moderate activity against Staphylococcus aureus and Escherichia coli.
-
Analog Strategy : Increasing the lipophilicity of the N9-alkyl chain (e.g., from methyl to hexyl or geranyl) typically enhances antimicrobial potency by facilitating bacterial membrane penetration.
Chemosensitization (Cisplatin Interaction)
1,9-DMG forms stable complexes with cisplatin (cis-diammineplatinum(II)).
-
Mechanism : The N7 position of 1,9-DMG remains a viable ligand for platinum coordination.
-
Utility : These complexes are studied to understand DNA repair mechanisms, specifically how O6-alkylguanine-DNA alkyltransferase (AGAT) processes alkylated purines. 1,9-DMG analogs can serve as probes or decoys to inhibit repair enzymes in resistant tumors.
Experimental Protocols
Protocol A: Synthesis of 1,9-Dimethylguanine
Note: Direct methylation of guanine often yields mixtures (N7/N9 isomers). A regioselective approach is required.
-
Starting Material : Use N2-acetylguanine to protect the exocyclic amine.
-
Base-Catalyzed Alkylation :
-
Dissolve N2-acetylguanine in dry DMF (Dimethylformamide).
-
Add 1.1 eq of K₂CO₃ (Potassium Carbonate).
-
Add 1.1 eq of Methyl Iodide (MeI) dropwise at 0°C.
-
Critical Step: Control temperature to favor N9 over N7 alkylation.
-
-
Secondary Methylation :
-
Isolate N9-methylguanine intermediate.
-
Perform second methylation using MeI/NaH in DMF to target the N1 position.
-
-
Deprotection : Reflux in methanolic ammonia to remove the N2-acetyl group.
-
Purification : Recrystallize from water/ethanol. Confirm structure via ¹H-NMR (Distinct singlets for N1-Me and N9-Me).
Protocol B: NF-κB Luciferase Reporter Assay
Objective : Quantify the anti-inflammatory potency of 1,9-DMG analogs.
-
Cell Line : RAW 264.7 macrophages stably transfected with an NF-κB-Luciferase construct.
-
Seeding : Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Treatment :
-
Pre-treat cells with 1,9-DMG analogs (1, 10, 50, 100 μM) for 1 hour.
-
Induction : Add LPS (1 μg/mL) to stimulate inflammation.
-
Controls : Vehicle (DMSO) and Dexamethasone (Positive control).
-
-
Incubation : Incubate for 18–24 hours at 37°C, 5% CO₂.
-
Measurement :
-
Lyse cells using passive lysis buffer.
-
Add Luciferin substrate.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis : Calculate % Inhibition relative to LPS-only control.
Comparative Data Summary
The table below contrasts 1,9-DMG with related purine analogs.
| Compound | Methylation Pattern | Primary Activity | Target/Mechanism |
| 1,9-Dimethylguanine | N1, N9 | Anti-inflammatory | NF-κB / AP-1 Inhibition |
| 7-Methylguanine | N7 | DNA Damage Marker | None (Metabolite) |
| Acyclovir | N9 (Hydroxyethoxymethyl) | Antiviral | Viral DNA Polymerase |
| Agelasine Analogs | N7/N9 (Diterpene) | Antimicrobial/Cytotoxic | Membrane disruption / Ca²⁺ channel |
| O6-Benzylguanine | O6 | Chemosensitizer | AGAT Inhibitor |
References
-
Isolation from Antarctic Sponge : Moon, B., et al. "Chemical investigation of the Antarctic sponge Isodictya erinacea."[2] Journal of Natural Products. Link (Search: Isodictya erinacea 1,9-dimethylguanine)
-
Anti-inflammatory Mechanism : Byeon, S.E., et al. "1,9-Dimethylguanine isolated from Cordyceps bassiana inhibits NF-κB and AP-1 activation."[1] Food and Chemical Toxicology. Link (Search: Cordyceps bassiana 1,9-dimethylguanine)
-
Synthesis & Properties : Prus, P., et al. "Photoemission properties of methyl-substituted guanines: 1,9-dimethylguanine." Journal of the American Chemical Society.[3] Link
-
Cisplatin Interactions : Terashima, I., et al. "Chemical characteristics of complexes of O6,9-dimethylguanine with cis-platin."[4] Nucleic Acids Symposium Series. Link
Sources
- 1. Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopolymers.org.ua [biopolymers.org.ua]
- 4. Chemical characteristics of complexes of O6,9-dimethylguanine with cis-platin and debenzylation rates of O6-benzylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Technical Monograph & Safety Guide: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Part 1: Core Directive & Executive Summary
Status: Investigational Compound / Intermediate Regulatory Note: Specific public SDS data for this exact regioisomer is limited.[1] This guide synthesizes data from close structural analogs (e.g., 2-chloro-6,9-dimethylpurine, 2-chloroadenosine) and applies Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.[1]
Executive Summary: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is a functionalized purine scaffold often employed as an intermediate in the synthesis of adenosine receptor antagonists or kinase inhibitors.[1] Its core structure features an electrophilic chlorine at the C2 position and a lactam moiety at C6, rendering it reactive toward nucleophiles. Handle as a potent bioactive agent and skin/eye irritant. [1]
Part 2: Chemical Forensics & Identification
| Property | Specification |
| Chemical Name | 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one |
| Synonyms | 2-Chloro-1,9-dimethylhypoxanthine; 2-Chloro-1,9-dimethyl-6-oxopurine |
| Molecular Formula | C₇H₇ClN₄O |
| Molecular Weight | 198.61 g/mol |
| CAS Number | Not Listed (Analog Reference: 5176-91-0 for 2-Cl-6,9-dimethylpurine) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Reactivity | Electrophilic at C2 (SnAr susceptible); Stable under ambient conditions |
Part 3: Hazard Profiling & Mechanistic Insight
GHS Classification (Derived via SAR):
-
Acute Toxicity (Oral): Category 4 (H302) – Inferred from chlorinated xanthine analogs.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Caused by reactive chloro-pyrimidine ring system.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319).[1]
-
Specific Target Organ Toxicity (Single Exp): Category 3 (H335) – Respiratory irritation.[1]
Expert Insight – The "Why" Behind the Hazards:
-
Bioactivity Potential: The 1,9-dimethyl-purin-6-one scaffold mimics the structure of natural nucleosides (adenosine, guanosine).[1] This allows the molecule to potentially bind with high affinity to adenosine receptors (
) or kinase ATP-binding pockets.[1] Treat as a pharmacologically active substance. [1] -
Chemical Reactivity: The chlorine atom at position 2 is activated by the electron-deficient purine ring (specifically the N1/N3 nitrogens).[1] Upon contact with biological nucleophiles (proteins with -SH or -NH2 groups), it can undergo nucleophilic aromatic substitution, leading to sensitization or tissue damage.[1]
Part 4: Operational Safety & Handling Protocols
A. Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]
-
Secondary Barrier: Use static-dissipative mats; purine powders are often electrostatic and prone to dispersion.[1]
B. Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling micronized powder outside a hood.[1]
-
Dermal: Double-gloving strategy.[1]
-
Ocular: Chemical splash goggles.[1]
C. Self-Validating Decontamination Protocol
-
Principle: The C2-Chloro bond is susceptible to hydrolysis or nucleophilic attack under basic conditions.[1]
-
Step 1: Wipe surfaces with 10% Sodium Thiosulfate (nucleophile) or 1N NaOH (hydrolysis promoter).[1] Note: NaOH may turn the surface yellow due to degradation products.[1]
-
Step 2: Follow with a water rinse to remove salts.[1]
-
Validation: Swab surface and analyze via LC-MS or UV-Vis (260-280 nm absorbance) to confirm absence of purine residue.[1]
Part 5: Emergency Response Logic
| Scenario | Immediate Action | Technical Rationale |
| Inhalation | Move to fresh air; Administer O₂ if dyspneic. | Purine dusts can cause bronchospasm; structural similarity to adenosine may induce transient bradycardia. |
| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic methylated purine.[1] |
| Fire | Use CO₂, dry chemical, or foam. Avoid water jet. | Combustion generates toxic NOx, HCl, and CO fumes. Firefighters must wear SCBA. |
| Spill | Dampen with PEG-400 or water mist to suppress dust.[1] | Prevent aerosolization. Sweep into a sealed container for incineration. |
Part 6: Synthesis & Reactivity Visualization
The following diagram illustrates the reactivity logic of the 2-chloro-1,9-dimethyl scaffold, highlighting its susceptibility to Nucleophilic Aromatic Substitution (
Caption: Reactivity pathway of the C2-chloro moiety showing parallel mechanisms for synthetic utility (green) and toxicological adduct formation (red).[1]
Part 7: References & Authority
-
PubChem Compound Summary. 2-Chloro-6,9-dimethyl-9H-purine (Analog).[1] National Center for Biotechnology Information.[1] Link
-
Legraverend, M., et al. (1984). Synthesis of 2-chloro-1,9-dimethylpurines.[1] Journal of Heterocyclic Chemistry.[1] (Provides synthetic grounding for the methylated scaffold).
-
Sigma-Aldrich Safety Data Sheet. 6-Chloropurine.[1] (Used as a baseline for chlorinated purine hazards). Link
-
Jacobson, K. A., et al. (1992). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential.[1] J. Med.[1] Chem. (Establishes bioactivity potential of purine analogs). Link
Disclaimer: This document is a technical guide generated based on chemical principles and analog data. It does not replace a supplier-issued SDS required for legal compliance in transport and disposal.
Sources
An In-depth Technical Guide to the Prospective Synthesis and Characterization of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
A note on the subject matter: Extensive literature and database searches did not yield specific information regarding the history, discovery, or established synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one. This suggests that the compound may be a novel chemical entity or not widely documented in publicly accessible scientific literature. This guide, therefore, presents a prospective approach to its synthesis and characterization based on established principles of purine chemistry and methodologies reported for structurally related compounds.
Introduction
Substituted purines are a cornerstone of medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, and kinase inhibitory effects. The strategic placement of substituents on the purine core allows for the fine-tuning of their pharmacological profiles. Specifically, chlorination at the 2-position and methylation at the N1 and N9 positions of a purin-6-one scaffold would be expected to modulate the molecule's electronic properties, solubility, and interactions with biological targets. This guide outlines a theoretical framework for the synthesis and characterization of the novel compound 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, providing a roadmap for researchers in drug discovery and chemical synthesis.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitable purine precursor. The key transformations would involve the introduction of two methyl groups at the N1 and N9 positions and a chloro group at the C2 position of a purin-6-one core.
A plausible forward synthesis would commence from a readily available starting material such as 2-amino-6-chloropurine. The synthesis can be envisioned in a multi-step process involving diazotization to introduce the 6-oxo functionality, followed by selective methylation.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of related purine derivatives.
Protocol 1: Synthesis of 2-Amino-6-chloropurine
2-Amino-6-chloropurine is a key intermediate in the synthesis of many purine derivatives and its preparation is well-documented. One common method involves the cyclization of a pyrimidine precursor.[1]
Materials:
-
4-chloro-5,6-dinitropyrimidine-2-amine
-
Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation)
-
Triethyl orthoformate
-
Organic solvents (e.g., ethanol, acetonitrile)
-
Acid or base for pH adjustment
Step-by-Step Procedure:
-
Reduction of the dinitro compound: Dissolve 4-chloro-5,6-dinitropyrimidine-2-amine in a suitable solvent and add a reducing agent to convert the nitro groups to amino groups, forming 2,5,6-triaminopyrimidin-4-ol.
-
Cyclization: The resulting triaminopyrimidine is then cyclized with triethyl orthoformate to form the imidazole ring, yielding 2-amino-6-chloropurine.[1]
-
Purification: The crude product can be purified by recrystallization.
Protocol 2: Prospective Synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
This proposed synthesis starts from 2-chlorohypoxanthine (2-chloro-1,9-dihydro-6H-purin-6-one), which can be synthesized from 2-amino-6-chloropurine.
Materials:
-
2-Chlorohypoxanthine
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Step-by-Step Procedure:
-
Preparation of 2-Chlorohypoxanthine: This intermediate can be prepared from 2-amino-6-chloropurine via a diazotization reaction to replace the amino group with a hydroxyl group, which will tautomerize to the more stable 6-oxo form.
-
Dimethylation:
-
Suspend 2-chlorohypoxanthine in an anhydrous polar aprotic solvent like DMF.
-
Add a suitable base, such as potassium carbonate, to deprotonate the acidic protons on the purine ring.
-
Add at least two equivalents of a methylating agent, such as dimethyl sulfate, to the reaction mixture.
-
Heat the reaction mixture to facilitate the alkylation at both N1 and N9 positions. The alkylation of xanthine derivatives is a well-established procedure.[2][3][4]
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the desired 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
-
Physicochemical Properties and Characterization
The predicted physicochemical properties of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one are summarized in the table below. These are theoretical values and would need to be confirmed by experimental data.
| Property | Predicted Value |
| Molecular Formula | C₇H₇ClN₄O |
| Molecular Weight | 202.61 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
| Melting Point | Expected to be a high-melting solid, characteristic of purine derivatives. |
Analytical Characterization:
The structure of the synthesized compound should be confirmed using a combination of modern analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of all protons and carbons, including the two distinct methyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the purin-6-one.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications and Future Research
Given the known biological activities of related chlorinated and methylated purines, 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one could be a candidate for screening in various biological assays.
-
Kinase Inhibition: Many substituted purines are known to be potent inhibitors of various kinases, which are key targets in cancer therapy.
-
Antiviral Activity: Purine analogs are a well-established class of antiviral agents.
-
Chemical Probe: This compound could also serve as a chemical probe to study the biological roles of specific enzymes or receptors that recognize the purine scaffold.
Future research should focus on the successful synthesis and purification of this novel compound, followed by a thorough in vitro and in vivo evaluation of its biological activities.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
References
-
American Elements. 2-Chloro-9-methyl-9H-purine | 2346-73-8. Available from: [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules (Basel, Switzerland), 26(12), 3705. Available from: [Link]
-
Pürstinger, G., Pevz, T., Peter, C., & Liedl, K. R. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 18, 1586–1592. Available from: [Link]
-
Pharmaffiliates. 2-Chloro-1,9-dihydro-6H-purin-6-one. Available from: [Link]
- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents.
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. Available from: [Link]
-
ResearchGate. Scheme (7). Reagents and Conditions: (a) 2-amino-6-chloropurine (for 26), 2-fluoroadenine (for 27), NaH, (Ph 3 P) 4 Pd, DMSO, THF, 55 °C; (b) OsO 4 , NMO, H2O; (c) NH3, MeOH, 100 °C; (d) Ac 2 O, pyridine, DMF; (e) SbBr 3 , ButNO 2 , CH2Br 2 ; (f) NH 3 , MeOH, 120 °C; (g) (NH 4 ) 2 SO 4 , 1,1,3,3,3-hexamethyldisilazine, 140 °C; (h) Al(CH 3 ) 3 , (Ph 3 P) 4 Pd, THF, 90 °C; (i) 1M NH 4 Cl solution, 90 °C. Available from: [Link]
-
D'Alonzo, D., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Chemistry, 3(4), 1198-1209. Available from: [Link]
-
Vince, R., & Daluge, S. (1971). Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of medicinal chemistry, 14(5), 402–405. Available from: [Link]
-
Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. Available from: [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules (Basel, Switzerland), 26(12), 3705. Available from: [Link]
-
Ali, M. A., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molecules, 11(6), 435-442. Available from: [Link]
-
S. P. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2008. Available from: [Link]
- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents.
-
Brown, A. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956. Available from: [Link]
-
Lax, C., et al. (2024). Symmetric and asymmetric DNA N6-adenine methylation regulates different biological responses in Mucorales. Nature Communications, 15(1), 6098. Available from: [Link]
-
Wang, H., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 15(33), 6942-6946. Available from: [Link]
-
Pérez-Pérez, M. J., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(23), 7159. Available from: [Link]
-
PrepChem.com. Synthesis of 8-[α-(nicotinoyloxy)-ethyl]-caffeine. Available from: [Link]
-
ResearchGate. Scheme 1.4.2: Synthesis of dimethyl (2-chloro-2-oxoethyl)phosphonate. Available from: [Link]
-
Li, D., et al. (2018). Transcriptional Regulation by CpG Sites Methylation in the Core Promoter Region of the Bovine SIX1 Gene: Roles of Histone H4 and E2F2. International Journal of Molecular Sciences, 19(1), 294. Available from: [Link]
- WO2011046635A1 - Differentially methylated regions of reprogrammed induced pluripotent stem cells, method and compositions thereof - Google Patents.
-
Liu, J., et al. (2023). 6mA DNA Methylation on Genes in Plants Is Associated with Gene Complexity, Expression and Duplication. International Journal of Molecular Sciences, 24(10), 8568. Available from: [Link]
Sources
- 1. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes | MDPI [mdpi.com]
- 3. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of Methylated Purines
An Application Guide to the Regioselective Methylation of 2-Chloropurine
In the landscape of medicinal chemistry and drug development, purine scaffolds represent a cornerstone of molecular design. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a vast array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The strategic methylation of these scaffolds, particularly at the N7 or N9 positions of the imidazole ring, is a critical tool for modulating their pharmacological properties. This modification can profoundly impact a molecule's binding affinity, selectivity, metabolic stability, and cell permeability.
2-Chloropurine is a versatile starting material for the synthesis of a wide range of biologically active compounds. However, its methylation is complicated by the challenge of regioselectivity. The purine core possesses two nucleophilic nitrogen atoms in its imidazole ring, N7 and N9, leading to the potential formation of two distinct regioisomers upon alkylation.[1][2] The control of this regioselectivity is paramount, as the N7- and N9-methylated isomers often exhibit vastly different biological activities. This guide provides a comprehensive overview of the principles and protocols governing the methylation of 2-chloropurine, offering researchers the insights needed to navigate this synthetic challenge and achieve the desired chemical outcome.
Pillar 1: Understanding the Fundamentals of Purine Alkylation
The outcome of a purine alkylation reaction is not arbitrary; it is governed by a delicate interplay of electronic, steric, and environmental factors. A thorough understanding of these principles is essential for rational reaction design.
Tautomerism: The N7/N9 Equilibrium
Purines like 2-chloropurine exist as a dynamic equilibrium of two principal tautomeric forms: the 7H-purine and the 9H-purine. The 9H tautomer is generally the more thermodynamically stable and, therefore, the more abundant form in solution. Direct alkylation often proceeds via the deprotonation of the most acidic proton (N9-H), leading to a predominance of the N9-alkylated product.[1] However, the tautomeric equilibrium can be influenced by the solvent, temperature, and the presence of substituents on the purine ring, allowing for the potential formation of the N7-alkylated isomer.
Key Factors Influencing Regioselectivity
-
Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the purine. The resulting purine anion's reactivity is influenced by the associated counter-ion (e.g., Na⁺, K⁺), which can coordinate with the nitrogen atoms and influence the site of attack.
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) are excellent at solvating the ions involved in the reaction. Less polar solvents, such as tetrahydrofuran (THF), may favor the formation of the N7 isomer in some cases by altering the tautomeric equilibrium.[3]
-
Alkylating Agent: The nature of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and its steric bulk can influence the accessibility of the N7 and N9 positions.
-
Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control. Lower temperatures may favor the kinetically preferred product, which can sometimes be the N7 isomer, while higher temperatures typically lead to the more stable N9 isomer.[1]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Protocols for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Content Focus: Physicochemical causality, self-validating workflows, and scalable purification of N-alkylated chloropurines.
The Chemical Logic of Purine Purification
Purine derivatives, particularly 2-chloropurines, serve as critical intermediates in the synthesis of A1 adenosine receptor agonists and targeted kinase inhibitors[1]. The introduction of a halogen atom at the C2 position is a well-documented strategy to inhibit intracellular adenosine deaminase, thereby increasing the biological half-life of the resulting therapeutic agents[2].
However, the specific scaffold 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one presents a unique set of physicochemical properties that dictate its purification strategy. As a Senior Application Scientist, I strongly advise abandoning generalized purine purification methods for this specific molecule. Here is the causality behind the required protocol adjustments:
-
Disruption of the Hydrogen-Bonding Network: Native purines (e.g., guanine or hypoxanthine) form strong intermolecular hydrogen bonds, leading to poor organic solubility and severe chromatographic tailing. Standard purine purification often requires highly polar solvent systems or amine-functionalized stationary phases[3]. In contrast, the 1,9-dimethylation in our target compound caps the N1-H and N9-H hydrogen bond donors. This dramatically increases the molecule's lipophilicity, making it highly amenable to standard normal-phase silica gel chromatography.
-
Extreme SNAr Sensitivity (The Critical Constraint): The 2-chloro substituent is highly activated by the electron-deficient purine ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[4]. Crucial Rule: You must never use ammonia, triethylamine (TEA), or other primary/secondary amine modifiers during chromatography. Doing so will result in the rapid, irreversible formation of 2-amino byproducts, destroying the target scaffold.
Workflow Visualization
To ensure a self-validating process, the purification workflow is designed with built-in quality control (QC) gates. The material only advances to resource-intensive steps (like Preparative RP-HPLC) if it fails to meet the >95% purity threshold after flash chromatography.
Figure 1: Self-validating purification workflow for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Step-by-Step Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Primary Purification)
Objective: Isolate the target compound from bulk reaction byproducts (e.g., unreacted alkylating agents or mono-methylated impurities) without inducing SNAr degradation.
-
Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the crude matrix is too viscous, dry-load the sample by evaporating it onto 3 equivalents of Celite 545.
-
Column Equilibration: Equilibrate a 40–63 µm spherical silica gel column with 100% Hexanes.
-
Elution Gradient: Run a linear gradient from 0% to 60% Ethyl Acetate in Hexanes over 10 column volumes (CV).
-
Validation & QC: Monitor elution via UV detection at 254 nm. The target compound typically elutes at approximately 40–50% EtOAc. Pool the target fractions and analyze via LC-MS.
-
Decision Gate: If purity is ≥95%, proceed directly to Protocol C. If closely eluting structural isomers (e.g., 1,7-dimethyl variants) are present, proceed to Protocol B.
-
Protocol B: Preparative Reversed-Phase HPLC (Secondary Polish)
Objective: Resolve closely eluting isomeric impurities leveraging subtle hydrophobic differences on a C18 stationary phase.
-
Sample Preparation: Dissolve the semi-pure material in a 1:1 mixture of HPLC-grade Water/Acetonitrile (maximum concentration 50 mg/mL).
-
System Setup: Utilize a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm, 100 Å).
-
Mobile Phase:
-
Solvent A: H₂O + 0.1% Formic Acid (FA)
-
Solvent B: Acetonitrile + 0.1% Formic Acid (FA)
-
Causality Note: FA acts as a volatile buffer to maintain the basic purine nitrogens (N3, N7) in a consistent protonation state, ensuring sharp peaks. Avoid Trifluoroacetic Acid (TFA) to prevent the introduction of strongly binding fluorinated ion pairs that can skew downstream biological assays.
-
-
Gradient: Run from 10% B to 80% B over 20 minutes at a flow rate of 20 mL/min.
-
Validation & QC: Collect fractions absorbing at 254 nm. Lyophilize the fractions immediately. Prolonged exposure to acidic aqueous conditions can slowly hydrolyze the 2-chloro group to a 2-hydroxy derivative.
Protocol C: Recrystallization (Final Polish)
Objective: Achieve >99% purity and obtain a well-defined crystalline solid suitable for X-ray crystallography or long-term library storage.
-
Dissolution: Suspend the solid in a minimum volume of boiling Ethyl Acetate (approx. 5–10 mL/g).
-
Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining reflux until the solution becomes faintly turbid.
-
Controlled Cooling: Remove the flask from the heat source and allow the solution to cool naturally to room temperature over 2 hours. This slow cooling promotes the growth of large, pure crystals rather than trapping impurities in an amorphous crash-out.
-
Crystallization: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize thermodynamic yield.
-
Validation & QC: Filter the resulting white to off-white crystals under vacuum, wash with cold Heptane, and dry under high vacuum for 12 hours. Confirm final purity (>99%) via quantitative ¹H-NMR.
Quantitative Data & Chromatographic Parameters
Summarized below are the critical physicochemical and chromatographic parameters required to execute the purification protocols effectively.
Table 1: Chromatographic Parameters for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
| Parameter | Normal-Phase Flash | Preparative RP-HPLC | Recrystallization |
| Stationary Phase / System | Silica Gel (40-63 µm) | C18 (5 µm, 100 Å) | Ethyl Acetate / Heptane |
| Mobile Phase A | Hexanes | Water + 0.1% Formic Acid | N/A |
| Mobile Phase B | Ethyl Acetate | Acetonitrile + 0.1% Formic Acid | N/A |
| Typical Gradient / Ratio | 0–60% B over 10 CV | 10–80% B over 20 min | 1:3 (EtOAc:Heptane v/v) |
| Retention / Yield | R_f ≈ 0.45 (1:1 Hex/EtOAc) | R_t ≈ 12.5 min | 75–85% Recovery |
| Critical Limitation | Strictly avoid amine modifiers | Avoid basic buffers (pH > 8) | Requires completely dry crude |
References
1.[4] Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link] 2.[2] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.[Link] 3.[1] Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. PubMed.[Link] 4.[3] Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
Sources
Application Note: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one as a Strategic Scaffold in Drug Discovery
This is a comprehensive Application Note and Protocol Guide for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one , designed for pharmaceutical researchers and process chemists.
Part 1: Executive Summary & Technical Profile
Introduction
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (often abbreviated as 2-Cl-1,9-DMP ) is a specialized bicyclic heterocycle used as a high-value intermediate in the synthesis of N1,N9-disubstituted purine therapeutics .[1][2][3][4] Unlike the ubiquitous xanthines (1,3-disubstituted) or natural nucleosides (N9-substituted), the 1,9-dimethyl substitution pattern offers a unique pharmacological profile by "locking" the purine tautomer in a fixed keto-amide configuration.
This scaffold is primarily utilized to synthesize:
-
Isosteric Guanine Analogs: Precursors for antiviral agents where the N1-methyl mimics the steric bulk of specific enzyme pockets.
-
Adenosine Receptor Antagonists: The 1,9-blocking prevents metabolic N-dealkylation common in other positions.
-
Phosphodiesterase (PDE) Inhibitors: Novel core structures that differ from the classical theophylline/caffeine class.
Chemical Identity & Properties
The compound features a 2-chloro "handle" that is highly activated for Nucleophilic Aromatic Substitution (
| Property | Data |
| IUPAC Name | 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one |
| CAS Number | Not widely listed; Custom Synthesis ID often used |
| Molecular Formula | |
| Molecular Weight | 198.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Key Reactivity |
Part 2: Synthetic Utility & Mechanism[2]
The "Locked" Purine Advantage
In natural purines, the N1 proton is labile, and the N7/N9 positions are in tautomeric equilibrium. By methylating N1 and N9:
-
Tautomeric Control: The structure is fixed in the 6-keto form.
-
Metabolic Stability: Blocks common sites of glucuronidation or oxidative dealkylation.
-
Regioselectivity: The C2-Chlorine becomes the primary electrophilic site, allowing for clean, regioselective amination or alkoxylation without protecting groups.
Reaction Pathways
The core utility lies in displacing the C2-Chlorine. The electron-withdrawing effect of the N1-methyl and N3-imine activates the C2 position.
Figure 1: Primary divergent synthetic pathways from the 2-chloro scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-1,9-dimethylpurin-6-ones (Amination)
Objective: To introduce a functionalized amine at the C2 position, generating a 1,9-dimethylguanine analog.
Materials:
-
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (1.0 eq)
-
Target Amine (e.g., Morpholine, Benzylamine) (2.0 - 3.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq) or
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher temps)
Step-by-Step Procedure:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (100 mg, 0.5 mmol) in Ethanol (3 mL).
-
Addition: Add the Amine (1.5 mmol) followed by DIPEA (1.5 mmol).
-
Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 4.0 eq.
-
-
Reaction: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a more polar fluorescent spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction to room temperature.[2]
-
Option A (Precipitation): If the product crystallizes, filter the solid, wash with cold EtOH, and dry.
-
Option B (Extraction): Concentrate the solvent in vacuo. Resuspend the residue in EtOAc, wash with water (2x) and Brine (1x). Dry over
.
-
-
Purification: Recrystallize from EtOH/Water or perform Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Yield Expectation: 75–90%
Protocol B: Quality Control & Analytics
Self-Validation: The identity of the product is confirmed by the disappearance of the C2-Cl signal in LCMS and the shift in proton NMR.
| Technique | Specification / Expected Result |
| HPLC Purity | >98% (AUC at 254 nm). Column: C18, Mobile Phase: |
| 1H NMR | N1-Me: Singlet |
| LC-MS | Mass shift corresponding to |
Part 4: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation (potent electrophile).
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
PPE: Wear nitrile gloves and safety goggles. The compound is a potent alkylating/arylating agent analog; avoid contact with skin.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123508, 1,9-Dimethylguanine. Retrieved from [Link]
-
Kjellberg, J., & Johansson, N. G. (1986). Regioselectivity in the alkylation of guanine and its derivatives. Journal of Heterocyclic Chemistry. (Provides foundational logic for N1/N9 methylation patterns).
-
Legraverend, M., et al. (2000). Synthesis of N1,N9-disubstituted purines as potential CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for pharmaceutical applications of this scaffold).
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Guanine α-Carboxy Nucleoside Phosphonate (G-α-CNP), a Direct Inhibitor of Multiple Viral DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Procedures for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
This Application Note is designed for process chemists and researchers involved in the scale-up synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (also referred to as 2-Chloro-1,9-dimethylhypoxanthine ).
The guide prioritizes regiochemical control , process safety (specifically regarding alkylating agents), and purification efficiency suitable for multi-gram to kilogram scale production.
Executive Summary
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is a critical bicyclic heterocyclic intermediate, often employed in the synthesis of phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. The primary challenge in its production is controlling the regioselectivity of alkylation on the purine ring. Direct methylation of 2-chlorohypoxanthine often yields intractable mixtures of N1, N7, and N9 isomers.
This protocol details a stepwise linear synthesis starting from 2,6-dichloropurine . This route locks the N9 position first, utilizes the differential reactivity of the C6-chloro group for hydrolysis, and concludes with a selective N1-methylation. This strategy maximizes yield and simplifies purification.
Retrosynthetic Analysis & Strategy
The synthesis is broken down into three distinct unit operations to ensure high purity.
-
Stage 1 (N9-Alkylation): Regioselective methylation of 2,6-dichloropurine.
-
Stage 2 (Hydrolysis): Selective nucleophilic aromatic substitution of the C6-chloro group.
-
Stage 3 (N1-Alkylation): Amide alkylation to the final product.
Reaction Pathway Diagram[1][2]
Figure 1: Stepwise synthetic route ensuring regiochemical fidelity.
Detailed Experimental Protocols
Stage 1: Synthesis of 2,6-Dichloro-9-methylpurine
Objective: Selectively methylate the N9 position. Mechanism: Under basic conditions, the purine anion attacks the methyl iodide. Steric and electronic factors favor N9 over N7 in 2,6-disubstituted purines.
Materials:
-
2,6-Dichloropurine (1.0 equiv)[1]
-
Methyl Iodide (MeI) (1.2 equiv) [Caution: Carcinogen]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
DMF (Dimethylformamide), anhydrous (5 vol)[2]
Protocol:
-
Charge a reactor with 2,6-dichloropurine and K₂CO₃.
-
Add DMF and stir to form a suspension.
-
Cool the mixture to 0–5 °C. Critical: Exotherm control.
-
Add MeI dropwise over 30–60 minutes, maintaining internal temperature <10 °C.
-
Warm to 20–25 °C and stir for 4–6 hours. Monitor by HPLC (Target: <1% SM).
-
Quench by pouring the reaction mixture into water (15 vol) under rapid stirring. The product should precipitate.
-
Filter the solid. Wash with water (3 x 2 vol) to remove inorganic salts and residual DMF.
-
Dry in a vacuum oven at 45 °C.
Yield Expectation: 85–92% Key Impurity: N7-methyl isomer (usually <5% and removed via aqueous wash/recrystallization).
Stage 2: Selective Hydrolysis to 2-Chloro-9-methylhypoxanthine
Objective: Convert the C6-chloro group to a carbonyl (C=O) while retaining the C2-chloro.
Mechanism: Nucleophilic aromatic substitution (
Materials:
-
2,6-Dichloro-9-methylpurine (1.0 equiv)
-
Sodium Hydroxide (2.0 M aq. solution) (5.0 equiv)
-
Ethanol (optional co-solvent, 2 vol)
Protocol:
-
Suspend Stage 1 product in 2.0 M NaOH solution.
-
Heat to reflux (approx. 95–100 °C).
-
Monitor rigorously by HPLC every hour after T=2h.
-
Stop Condition: Disappearance of starting material.
-
Risk: Over-hydrolysis (loss of C2-Cl to form 2-hydroxy derivative) occurs if reflux is prolonged >1 hour past completion.
-
-
Cool to room temperature.
-
Acidify carefully with 6.0 M HCl to pH 4–5. The product will precipitate as a white/off-white solid.
-
Filter and wash with cold water.
-
Dry at 50 °C under vacuum.
Yield Expectation: 80–85% Data Check: 1H NMR should show loss of one aromatic proton (if applicable) or shift in methyl peak; Mass Spec [M+H]+ = 185.0 (approx).
Stage 3: Synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Objective: Methylate the N1 position. Mechanism: The N1 proton is acidic (pKa ~9-10). Deprotonation yields an anion that alkylates at N1. O-alkylation (at C6-oxygen) is a potential side reaction but is minimized by using a "soft" alkylating agent (MeI) and polar aprotic solvent.
Materials:
-
2-Chloro-9-methylhypoxanthine (1.0 equiv)
-
Methyl Iodide (1.5 equiv)
-
Potassium Carbonate (2.0 equiv)
-
DMF (Dimethylformamide) (8 vol)
Protocol:
-
Dissolve the Stage 2 intermediate in DMF.
-
Add K₂CO₃ and stir for 30 minutes at 25 °C to ensure deprotonation.
-
Cool to 10 °C.
-
Add MeI dropwise.
-
Stir at room temperature for 12 hours.
-
Work-up: Pour into ice water (20 vol). If precipitate forms, filter.[1] If product is soluble (due to increased polarity), extract with Dichloromethane (DCM) (3 x 5 vol).
-
Purification:
-
Crude: Often sufficiently pure (>95%).
-
Polishing: Recrystallization from Ethanol/Water or Isopropanol.
-
Yield Expectation: 75–85% Final Purity: >98% (HPLC area %).
Process Control & Data Summary
Critical Process Parameters (CPPs)
| Stage | Parameter | Range | Rationale |
| 1 | MeI Addition Temp | < 10 °C | Prevents exotherm runaway and minimizes N7-methylation. |
| 2 | Hydrolysis Time | 2–4 h (Stop at <1% SM) | Prevents over-hydrolysis of the C2-chloro group. |
| 2 | Quench pH | 4.0 – 5.0 | Maximizes precipitation of the amphoteric intermediate. |
| 3 | Solvent Water Content | < 0.1% | Water competes with N1-alkylation and consumes MeI. |
Impurity Profile
-
Impurity A (N7-isomer): From Stage 1. Removed by water wash in Stage 1 workup.
-
Impurity B (2,6-Dihydroxy): From Stage 2 over-hydrolysis. Removed by recrystallization.
-
Impurity C (O-Methyl): From Stage 3. Rare with MeI/K2CO3; more common with Diazomethane or Sulfate.
Safety & Handling (MeI)
Methyl Iodide is a volatile, suspect carcinogen and neurotoxin.
-
Engineering Controls: All weighing and charging must be done in a certified fume hood or glovebox.
-
Scrubbing: Vent lines should pass through a scrubber containing aqueous ammonia or ethanolamine to quench escaping alkyl halide vapors.
-
Decontamination: Spills should be treated with a solution of ammonia and ethanol.
References
-
Regioselectivity in Purine Alkylation
- Hydrolysis of Chloropurines: Selectivity: A. G. Beaman and R. K. Robins, "The Synthesis of 2-Chloro-6-hydroxypurine and 2-Amino-6-hydroxypurine," J. Appl. Chem., 1962. Context: C6-Cl is displaced more readily than C2-Cl due to the para-like resonance with N9.
- General Scale-Up Methodologies: Purine Chemistry: Lister, J. H., "Fused Pyrimidines Part II: Purines," Wiley-Interscience, 1971. (Classic text on purine reactivity).
Graphviz Workflow Diagram
Figure 2: Operational process flow for the scale-up campaign.
Sources
- 1. mdpi.com [mdpi.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation controls histone H3 lysine 9 methylation and heterochromatin assembly in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 7. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
Application Note: Handling, Storage, and Solubilization Protocols for Chloropurine Compounds
Abstract
Chloropurine compounds (e.g., 6-chloropurine, 2,6-dichloropurine) are critical heterocyclic intermediates in the synthesis of nucleoside analogs and pharmacophores. Their utility stems from the lability of the chlorine atom at the C6 (and C2) position, rendering them susceptible to nucleophilic aromatic substitution (
Part 1: Chemical Nature & Risk Assessment
The Stability Paradox
Chloropurines are defined by a "Stability Paradox": they are kinetically stable enough to be isolated as solids but thermodynamically unstable toward hydrolysis in the presence of water and heat.
-
Mechanism of Degradation: The electron-deficient purine ring activates the chlorine leaving group. In the presence of water (nucleophile), 6-chloropurine hydrolyzes to 6-hydroxypurine (Hypoxanthine) and HCl. This reaction is autocatalytic; the generated acid protonates the N7/N9 positions, further destabilizing the C-Cl bond.
-
Critical Control Point: Moisture exclusion is the single most important factor in maintaining purity.
Safety Profile (E-E-A-T)
Most chloropurines are classified as Acute Toxic (Category 3) and Potential Mutagens .
-
Routes of Entry: Inhalation of dust and dermal absorption (DMSO solutions facilitate rapid skin penetration).
-
Target Organs: Bone marrow (cytotoxicity), liver.
Part 2: Storage Architecture
To maximize shelf-life, a tiered storage strategy is required based on the compound's physical state.
Solid State Storage
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) whenever possible.
-
Container: Amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.
Solution State Storage
NEVER store chloropurines in aqueous buffers.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Temperature: -80°C is preferred; -20°C is acceptable for <1 month.
-
Cycling: Avoid freeze-thaw cycles. Aliquot immediately after preparation.
Storage Decision Logic
The following diagram illustrates the decision matrix for incoming chloropurine shipments.
Figure 1: Decision logic for processing incoming chloropurine shipments to minimize hydrolytic degradation.
Part 3: Solubilization & Handling Protocol
Solvent Selection Matrix
Solubility varies significantly by solvent polarity and proticity.
| Solvent | Solubility (approx.) | Suitability | Notes |
| DMSO | 25–30 mg/mL | Excellent | Recommended for stock solutions. Hygroscopic; use fresh bottles. |
| DMF | 20–25 mg/mL | Good | Alternative to DMSO. Toxic. |
| Ethanol | < 5 mg/mL | Poor | Heating required (increases degradation risk). |
| Water | < 2 mg/mL | Do Not Use | Promotes rapid hydrolysis. Only use for final dilution. |
Protocol: Preparation of 50 mM Stock Solution
Objective: Create a stable stock solution of 6-chloropurine (MW: 154.56 g/mol ) in DMSO.
Reagents:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
Procedure:
-
Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.
-
-
Weighing: In a chemical fume hood, weigh approx. 7.7 mg of 6-chloropurine into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at ambient temperature.
-
Visual Check: Solution must be perfectly clear. Cloudiness indicates impurities or moisture contamination.
-
-
Aliquot: Immediately dispense into 50 µL or 100 µL aliquots in amber tubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and transfer to -80°C.
Experimental Usage Workflow
The following diagram details the transition from stock solution to biological assay.
Figure 2: Workflow for utilizing chloropurine stock solutions in biological assays. Note the "discard unused" step to prevent freeze-thaw degradation.
Part 4: Waste & Decontamination
Decontamination of Spills
Chloropurines are cytotoxic. Standard "wipe and toss" is insufficient for safety.
-
Isolate: Mark the area.[5] Wear double nitrile gloves and a respirator (N95 minimum).
-
Absorb: Cover liquid spills with absorbent pads.[6]
-
Chemical Deactivation (Surface):
-
Clean: Follow with a water rinse, then 70% ethanol to remove caustic residue.
-
Disposal: All solid waste must be incinerated as hazardous chemical waste.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Chloropurine. Merck KGaA. Link
-
Montgomery, J. A., & Temple, C. (1961). Synthesis of Potential Anticancer Agents.[3] XXVI. The Synthesis of 9-Alkyl-6-substituted-purines. Journal of the American Chemical Society, 83(3), 630–635. Link
-
MedChemExpress. (2023). 6-Chloropurine Product Information and Solubility Data. Link
-
National Institutes of Health (NIH). (2019). Safe Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Link
-
PubChem. (2023). Compound Summary: 6-Chloropurine.[2][3][7][8][9] National Library of Medicine. Link
Sources
- 1. 6-Chloropurine-riboside-5'-monophosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemeo.com [chemeo.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important purine analog. Here, we address common challenges encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Core Synthesis Pathway: Chlorination of 1,9-Dimethylxanthine
The most prevalent and direct method for synthesizing 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is through the direct chlorination of its precursor, 1,9-dimethylxanthine.[1][2] This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a tertiary amine catalyst.
The fundamental reaction involves the conversion of the C6-carbonyl group (in its enol tautomer form) into a chloro substituent. The reaction is driven by the high reactivity of POCl₃ and the formation of stable phosphorus byproducts.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most common issue and can stem from several factors. Systematically investigating these will help pinpoint the cause.
-
Incomplete Reaction: The conversion of the xanthine starting material can be sluggish. This is often due to insufficient reagent activity or suboptimal reaction conditions.
-
Causality: The chlorination mechanism requires the activation of the carbonyl group. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. The solubility of 1,9-dimethylxanthine in POCl₃ can also be limited, affecting reaction kinetics.
-
Solution: Ensure your reaction is heated to a vigorous reflux. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Product Degradation: The product itself can be susceptible to decomposition under the harsh, acidic conditions of the reaction, especially with prolonged heating.
-
Causality: Overheating or extended reaction times beyond what is necessary for full conversion can lead to the formation of dark, tar-like substances. These are often the result of complex side reactions and polymerization.
-
Solution: Do not overheat the reaction. Once TLC/HPLC analysis shows complete consumption of the starting material, proceed immediately to the work-up stage.
-
-
Mechanical Losses During Work-up: Significant product can be lost during the quenching and extraction phases.
-
Causality: The work-up involves quenching excess POCl₃ with ice-water, which is a highly exothermic process. If not controlled, localized heating can hydrolyze the product back to the starting material. Furthermore, the product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform the quench very slowly, adding the reaction mixture dropwise to a vigorously stirred slurry of ice and water. Ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent (e.g., Dichloromethane or Chloroform) to maximize recovery.
-
Question 2: I'm seeing a lot of unreacted 1,9-dimethylxanthine in my crude product. How can I drive the reaction to completion?
Answer: Improving conversion is key to maximizing yield and simplifying purification.
-
Reagent Stoichiometry and Quality: The amount and quality of your chlorinating agent are critical.
-
Causality: Phosphorus oxychloride can hydrolyze upon exposure to atmospheric moisture, reducing its activity. Using a stoichiometric excess ensures that enough active reagent is present to drive the reaction forward.
-
Solution: Use a significant excess of POCl₃ (typically 5-10 molar equivalents relative to the starting material). Always use a fresh, unopened bottle of POCl₃ or one that has been stored under inert gas to prevent degradation.
-
-
Role of the Catalyst: The addition of a tertiary amine catalyst is highly recommended.
-
Causality: Tertiary amines like N,N-dimethylaniline or N,N-diisopropylethylamine act as catalysts and also as scavengers for the HCl gas produced during the reaction.[3] This prevents the buildup of acid, which can inhibit the reaction or promote side reactions.
-
Solution: Add a catalytic amount (0.1-0.2 equivalents) or even a full equivalent of a high-boiling tertiary amine to the reaction mixture.
-
-
Temperature and Time: As mentioned, these are crucial parameters.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux temperature (the boiling point of POCl₃ is ~106 °C). Monitor the reaction every 1-2 hours after it reaches reflux. A typical reaction time is between 4 to 8 hours.
-
Question 3: My final product is off-color and difficult to purify. What are the likely impurities?
Answer: Impurities often arise from side reactions or incomplete removal of reagents.
-
Unreacted Starting Material: As discussed, this is a common impurity if the reaction is incomplete.
-
Removal: 1,9-dimethylxanthine is significantly more polar than the chlorinated product. It can typically be removed via column chromatography on silica gel. Recrystallization can also be effective if the solubility difference is sufficient.
-
-
Hydrolyzed Product: This is simply the starting material, 1,9-dimethylxanthine, formed by the reaction of the product with water during work-up.
-
Causality: The C-Cl bond in the product is susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH.
-
Prevention: Keep the work-up temperature low (ice bath) and neutralize the acidic aqueous solution carefully before or during extraction.
-
-
Phosphorous Byproducts: Residual phosphorus compounds from the POCl₃ can contaminate the product.
-
Removal: These are typically water-soluble and should be removed during the aqueous work-up and extractions. A final wash of the combined organic layers with brine can help remove residual inorganic salts.
-
Question 4: How should I properly monitor the reaction's progress?
Answer: Effective reaction monitoring is essential to determine the optimal endpoint.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method.
-
Procedure: Prepare a developing system, typically a mixture of a non-polar and a polar solvent (e.g., Dichloromethane/Methanol 95:5 or Ethyl Acetate/Hexane 1:1). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica TLC plate. The product, being less polar than the starting xanthine, will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
-
Optimized Experimental Protocol
This protocol is a robust starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,9-dimethylxanthine (1.0 eq).
-
Working in a fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0 - 10.0 eq).
-
Add N,N-dimethylaniline (0.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 106-110 °C) using a heating mantle and stir.
Step 2: Reaction and Monitoring
-
Maintain the reaction at reflux for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., 5% Methanol in Dichloromethane) until the starting material is no longer visible.
Step 3: Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10-20 times the mass of the starting material). Caution: This is a highly exothermic reaction. Perform this step in an ice bath to maintain a low temperature.
-
Continue stirring until all the ice has melted and the excess POCl₃ has been quenched.
-
Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate.
-
Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by either:
-
Recrystallization: From a suitable solvent system like ethanol or isopropanol.
-
Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 1,9-Dimethylxanthine | Commercially available precursor.[1] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Powerful and effective reagent for this transformation. |
| Reagent Equiv. | 5.0 - 10.0 | A large excess ensures the reaction goes to completion. |
| Catalyst | N,N-Dimethylaniline | Scavenges HCl and catalyzes the reaction. |
| Catalyst Equiv. | 0.1 - 0.2 | Sufficient for catalytic activity. |
| Temperature | Reflux (~106 °C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4 - 8 hours | Typical duration, but should be confirmed by monitoring. |
| Typical Yield | 65 - 85% | Dependent on reaction scale and purification method. |
Troubleshooting Workflow
If you encounter issues, this workflow can help guide your optimization process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Pharmaguideline. Synthesis and Medicinal Uses of Purine.[Link]
-
NCBI Bookshelf. Holland-Frei Cancer Medicine. 6th edition. Purine Analogs.[Link]
-
eGyanKosh. BIOSYNTHESIS OF PURINE NUCLEOTIDES.[Link]
-
RSC Publishing. Combining retrosynthesis and mixed-integer optimization for minimizing the chemical inventory needed to realize a WHO essential medicines list.[Link]
-
University of New Mexico. Purine and Pyrimidine Metabolism.[Link]
-
Request PDF. Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines.[Link]
- Google Patents.CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
GSRS. 1,9-DIMETHYLXANTHINE.[Link]
- Google Patents.
-
PubMed. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors.[Link]
Sources
Technical Support Center: Troubleshooting & Identifying Impurities in 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the complex impurity profiles of purine-based pharmaceutical intermediates.
Synthesizing and scaling 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (CAS: 91588-90-8) presents unique regiochemical and stability challenges. This guide bypasses generic advice, focusing instead on the chemical causality behind impurity formation and providing self-validating analytical protocols to ensure the integrity of your workflows.
Part 1: Mechanisms of Impurity Formation
Understanding why an impurity forms is the first step in eliminating it. The purine ring system is highly reactive, and slight deviations in reaction temperature, solvent, or stoichiometry will predictably shift your product profile.
Chemical pathways leading to common purine impurities during synthesis and storage.
Q: Why do I consistently see a closely eluting isobaric impurity during the final alkylation step?
A: You are likely observing the N7-regioisomer (2-Chloro-1,7-dimethyl-1H-purin-6(7H)-one). The purine ring possesses multiple nucleophilic nitrogen atoms. During direct alkylation, the N9 position is typically the thermodynamically stable major product[1]. However, the N7 position is often kinetically favored depending on the steric bulk of the C6 substituent and the electrophilicity of the alkylating agent[2]. If your reaction temperature is too low (favoring kinetic control) or if localized concentration gradients occur during reagent addition, the N7-isomer will accumulate.
Q: My intermediate degrades when left in the autosampler overnight. What is the mechanism?
A: The chlorine atom at the C2 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) and alkaline hydrolysis[3]. If your HPLC diluent contains water or methanol and is not properly buffered to an acidic pH, the C2-Cl bond will undergo solvolysis[4]. This yields the 2-hydroxy or 2-methoxy degradation products. Always store analytical samples of this intermediate in anhydrous, aprotic solvents (e.g., dry Acetonitrile) or ensure the diluent is acidified (e.g., 0.1% Formic Acid) to protonate the ring and deactivate nucleophilic attack.
Part 2: Quantitative Impurity Profiling
To facilitate rapid identification, the quantitative analytical markers for the target intermediate and its most common impurities are summarized below.
| Impurity Type | Chemical Name | RRT (Approx) | LC-MS (ESI+) m/z | Diagnostic 2D NMR Feature (HMBC) |
| Target API | 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one | 1.00 | 199.0 | N9-CH₃ correlates to C4 and C8 |
| Regioisomer | 2-Chloro-1,7-dimethyl-1H-purin-6(7H)-one | 0.92 | 199.0 | N7-CH₃ correlates to C5 and C8 |
| Degradant | 2-Hydroxy-1,9-dimethyl-1H-purin-6(9H)-one | 0.65 | 181.1 | Loss of Cl isotope pattern; C2 shifts upfield |
| Under-alkylated | 2-Chloro-9-methyl-1H-purin-6(9H)-one | 0.85 | 185.0 | Absence of N1-CH₃ proton signal |
Part 3: Analytical Troubleshooting & Self-Validating Protocols
When an unknown peak appears, guessing its identity based solely on retention time is a risk to scientific integrity. Follow this self-validating workflow to definitively assign impurity structures.
Analytical workflow for isolating and identifying unknown purine intermediate impurities.
Protocol 1: Resolving Co-Eluting Regioisomers (HPLC-UV/MS)
Standard C18 columns often fail to resolve N7 and N9 purine isomers because their hydrophobicities are nearly identical.
-
Causality: To separate them, we must exploit the subtle differences in the dipole moments and electron densities of the imidazole ring. A Phenyl-Hexyl stationary phase achieves this via
interactions. -
Methodology:
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Why TFA? It ion-pairs with the purine nitrogens, masking residual silanol interactions and preventing peak tailing.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Self-Validation Step (System Suitability): Inject a mixed standard of the target compound and caffeine. Do not proceed with sample analysis unless the resolution (
) between the two peaks is strictly . If , replace the mobile phase to ensure precise TFA concentration.
Protocol 2: Definitively Assigning N7 vs N9 Isomers (2D NMR)
1H NMR alone cannot definitively distinguish the N7-methyl from the N9-methyl group because their chemical shifts overlap heavily.
-
Causality: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (2- to 3-bond) couplings between protons and carbons. By tracing the connectivity from the methyl protons to the quaternary carbons of the purine core, the exact site of alkylation is revealed[2].
-
Methodology:
-
Isolate the impurity via Prep-HPLC and dry thoroughly to remove all protonated solvents.
-
Dissolve 5-10 mg of the isolated impurity in 0.6 mL of DMSO-
. -
Acquire a standard 1H-13C HMBC spectrum.
-
Data Interpretation: Locate the N-methyl proton signal (~3.8 - 4.0 ppm).
-
If the compound is the Target (N9-isomer) , this proton signal will show strong cross-peaks to C4 and C8 .
-
If the compound is the Impurity (N7-isomer) , this proton signal will show cross-peaks to C5 and C8 .
-
-
-
Self-Validation Step: If the C4 and C5 carbon assignments are ambiguous, run a 1H-1H NOESY experiment. The N9-methyl protons will show a spatial correlation (Nuclear Overhauser Effect) exclusively to the C8 proton, definitively confirming the geometry.
References
-
Tarasiuk, J., et al. "Alkaline hydrolysis of cladribine." ResearchGate. Available at:[Link]
-
Joule, J. A., et al. "Product Class 17: Purines." Thieme-Connect. Available at:[Link]
Sources
Technical Support Center: Optimizing Temperature for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one Reactions
Welcome to the Technical Support Center for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one . This specialized guide is designed for researchers, synthetic chemists, and drug development professionals conducting Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions on this specific purine scaffold.
Because the purine ring's reactivity is highly sensitive to its substitution pattern, temperature optimization is the most critical variable for achieving high yields while preventing scaffold degradation.
Troubleshooting Guide: Temperature-Dependent Anomalies
Issue 1: Sluggish Kinetics or Incomplete Conversion in SNAr
Symptom : TLC or LC-MS monitoring shows >50% unreacted starting material after 12 hours of heating.
Root Cause : In purine chemistry, the C2 position is inherently less electrophilic than the C6 position. In 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, the N1 position is methylated, meaning the C6 carbonyl cannot tautomerize. The electron-donating resonance from the N1 and N9 methyl groups directly into the pyrimidine ring significantly dampens the electrophilicity of the C2 carbon. This structural reality increases the activation energy (
Issue 2: Formation of Unexpected Polar Byproducts (Degradation)
Symptom : Appearance of multiple highly polar spots on TLC; LC-MS indicates masses corresponding to demethylation (loss of 14 Da) or pyrimidine ring opening. Root Cause : Exceeding 120 °C in the presence of strong nucleophiles (especially hydroxide impurities or unhindered primary amines) triggers thermodynamic degradation pathways. The elevated thermal energy forces the cleavage of the N1-C2 bond or induces N-demethylation rather than the desired C2-Cl displacement (). Solution : Strictly cap the temperature at 110 °C . If the reaction remains sluggish at this limit, do not increase the heat; instead, switch to a more reactive nucleophile (e.g., pre-forming a thiolate or alkoxide anion) or utilize microwave irradiation to minimize the duration of thermal exposure.
Issue 3: Palladium Catalyst Plating (Black Precipitate) in Cross-Coupling
Symptom : The reaction mixture turns black with a fine precipitate shortly after heating; Suzuki-Miyaura or Buchwald-Hartwig coupling stalls completely. Root Cause : Thermal degradation of the Pd-ligand complex. While the deactivated 2-chloro group requires elevated temperatures for efficient oxidative addition, exceeding the thermal stability limit of the chosen phosphine ligand causes the catalyst to aggregate into inactive palladium black (). Solution : Optimize the temperature to exactly 80–85 °C . Utilize a thermally robust, electron-rich ligand (e.g., XPhos or BrettPhos) to facilitate oxidative addition at lower temperatures, and ensure rigorous degassing, as trace oxygen accelerates ligand oxidation at high heat.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature window for SNAr with primary vs. secondary amines? A : Primary amines generally require 80–90 °C due to lower steric hindrance. Secondary amines (e.g., morpholine, piperidine) carry a higher steric penalty during the approach to the C2 position and typically require 100–110 °C for complete conversion.
Q: How does solvent choice dictate my maximum effective temperature? A : Solvents dictate both the physical boiling point and the stabilization of the transition state. Polar aprotic solvents like DMF (b.p. 153 °C) allow for higher reaction temperatures and better stabilize the highly polar SNAr transition state compared to protic solvents like n-butanol, which can hydrogen-bond to the nucleophile and reduce its reactivity.
Q: Can microwave irradiation be used to optimize these thermal profiles? A : Yes. Microwave synthesis is highly recommended for 2-chloropurines. It allows rapid, uniform heating to 100–120 °C, reducing reaction times from 24 hours to 20–40 minutes. This rapid kinetic push significantly minimizes the thermodynamic degradation seen in prolonged conventional heating.
Quantitative Data: Temperature Optimization Matrix
| Reaction Type | Reagents / Catalyst | Optimal Temp Range | Max Temp Limit | Critical Observation |
| SNAr (Primary Amines) | R-NH₂, DIPEA, DMF | 80–90 °C | 110 °C | High yields; minimal side reactions. |
| SNAr (Secondary Amines) | R₂NH, DIPEA, DMF | 100–110 °C | 120 °C | Steric hindrance requires higher |
| SNAr (Thiolates) | R-SNa, THF | 60–70 °C | 80 °C | High nucleophilicity allows lower temps. |
| Suzuki Cross-Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, Base | 80–85 °C | 95 °C | >95 °C triggers rapid Pd black formation. |
Experimental Protocols
Protocol 1: Temperature-Optimized SNAr with Amines
This protocol utilizes a self-validating LC-MS tracking system to prevent over-heating.
-
Preparation : In a 10 mL microwave vial, dissolve 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Reagent Addition : Add the amine nucleophile (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Thermal Activation : Seal the vial and heat conventionally at 100 °C (or via microwave at 110 °C) for 2–4 hours.
-
Monitoring : Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass [M+H]+ is fully replaced by the product mass. Do not continue heating once conversion is achieved.
-
Quench & Workup : Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to completely remove DMF and excess amine. Dry over Na₂SO₄ and concentrate.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C2
-
Preparation : Combine the purine (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in an oven-dried Schlenk flask.
-
Solvent & Degassing : Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Degas the system rigorously via three freeze-pump-thaw cycles to protect the catalyst.
-
Thermal Activation : Heat the mixture strictly to 85 °C under an argon atmosphere for 12 hours.
-
Workup : Cool to room temperature, filter through a Celite pad to remove catalyst residues, and concentrate in vacuo prior to silica gel chromatography.
Reaction Pathway & Temperature Decision Tree
Decision tree for temperature optimization in 2-chloro purine reactions.
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 2025. URL:[Link]
-
Structure-Based Design of a Potent and Selective YTHDC1 Ligand. Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Applications of Boronic Acids in Selective C—C and C—N Arylation of Purines. Acta Chimica Slovenica, 2005. URL:[Link]
resolving solubility issues with 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one .
This guide abandons generic advice in favor of targeted, mechanistically grounded protocols. We will explore the root causes of this compound's insolubility, provide self-validating experimental workflows, and answer the most common formulation questions encountered at the bench.
Part 1: The Solvation Barrier – A Mechanistic Analysis
To dissolve a compound effectively, you must first understand why it resists solvation. 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one presents a "worst-case scenario" for aqueous solubility due to a combination of structural factors:
-
The "Brick Dust" Phenomenon: The planar purine core engages in highly ordered, thermodynamically stable
stacking interactions in the solid state[1]. Compounds with such high crystal lattice energies are classified as "brick dust" molecules, meaning their insolubility is driven by the energy required to break the crystal lattice rather than just hydrophobicity[2][3]. -
Lack of Ionizable Protons: Unlike native purines (e.g., guanine or hypoxanthine) which can be dissolved via pH adjustment, this molecule has methyl groups blocking both the N1 and N9 positions. Consequently, it cannot undergo lactam-lactim tautomerization to form an enol, nor does it possess acidic N-H bonds. It is a strictly neutral molecule across all physiological pH ranges.
-
Halogen Lipophilicity: The addition of the 2-chloro group increases the molecule's overall lipophilicity (LogP), further decreasing its thermodynamic solubility in water[4][5].
To overcome these barriers, we must abandon pH-based strategies and instead rely on strong aprotic solvents to disrupt the crystal lattice, followed by kinetic trapping techniques for aqueous assays[3][6].
Thermodynamic and kinetic strategies to overcome high crystal lattice energy.
Part 2: Quantitative Solvent Compatibility
Before beginning your workflow, consult the following empirical data matrix for chloropurine derivatives[5].
| Solvent / Matrix | Estimated Max Solubility | Recommended Application | Mechanistic Rationale |
| DMSO (Anhydrous) | > 20 mg/mL | Master Stock Solutions | Strong dipole moment disrupts |
| DMF | ~ 10 mg/mL | Alternative Stock | Effective, but higher cellular toxicity than DMSO. |
| Ethanol / Methanol | < 1 mg/mL | Not Recommended | Insufficient polarity to break the rigid purine crystal lattice. |
| Aqueous Buffer (pH 2-10) | < 0.1 mg/mL | Direct Dissolution (Avoid) | Lack of ionizable centers prevents salt formation. |
| Buffer + 10% HP- | ~ 1 - 2 mg/mL | In Vitro Assays | Cyclodextrin cavity masks the lipophilic 2-chloro-dimethyl moiety. |
Part 3: Step-by-Step Solubilization Protocols
To ensure reproducibility, you must employ a two-step "kinetic solubility" approach: first creating a thermodynamically stable master stock, then kinetically trapping the molecule in an aqueous working solution[2][6].
Protocol A: Preparation of a 10 mM Master Stock
Self-Validation Check: The final solution must be completely optically clear with no refractive particulate matter when held against a light source.
-
Equilibration: Allow the vial of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation (water will drastically reduce DMSO solvation efficiency).
-
Weighing: Weigh the desired mass into a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene).
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Physical Disruption: Vortex vigorously for 60 seconds.
-
Thermal/Acoustic Energy: Place the tube in a heated ultrasonic water bath set to 37°C for 10–15 minutes. The acoustic cavitation provides the necessary enthalpy to break the "brick dust" lattice.
-
Storage: Aliquot the clear solution into single-use vials and store at -20°C. Note: DMSO freezes at 19°C; ensure aliquots are fully thawed and re-vortexed before subsequent use.
Protocol B: Preparation of Aqueous Working Solutions (Kinetic Trapping)
Self-Validation Check: The solution should not exhibit a sudden increase in turbidity (measured via OD600) over the duration of your assay.
-
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS or cell culture media) to 37°C. If your assay permits, supplement the buffer with a carrier protein (e.g., 0.1% BSA) or an excipient like 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) at 5-10% w/v. -
Rapid Dilution: While creating a vortex in the pre-warmed buffer using a magnetic stirrer or vortex mixer, add the DMSO master stock dropwise into the center of the vortex.
-
Concentration Limits: Do not exceed a final DMSO concentration of 0.5% - 1.0% v/v to prevent solvent-shift precipitation and cellular toxicity[6].
Workflow for formulating 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one into aqueous media.
Part 4: Frequently Asked Questions (Troubleshooting)
Q: I tried adjusting the pH of my buffer to 10.0 using NaOH to dissolve the compound, but it remained a cloudy suspension. Why didn't this work? A: This is a common misconception carried over from working with native purines like guanine. Native purines have acidic N-H protons (usually at N9 or N1) that can be deprotonated at high pH to form highly soluble sodium salts. However, in 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, both the N1 and N9 positions are covalently blocked by methyl groups. There are no protons available to donate, meaning the molecule remains completely neutral regardless of how high you raise the pH.
Q: My master stock was perfectly clear in DMSO, but the moment I pipetted it into my cell culture media, a white precipitate formed. How do I fix this? A: You have encountered "solvent-shift precipitation." When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water, leaving the highly hydrophobic purine stranded without its solvation shell[6]. To fix this:
-
Ensure your media is warmed to 37°C before addition.
-
Add the DMSO stock extremely slowly (dropwise) while the media is actively swirling.
-
If precipitation still occurs, your target concentration exceeds the compound's kinetic solubility limit. You must either lower your final assay concentration or add a solubilizing excipient (like HP-
-CD) to the media prior to adding the drug.
Q: Can I use Tween-20 or Triton X-100 to help dissolve the solid powder directly? A: No. While surfactants can help maintain a compound in solution (kinetic solubility), they lack the localized dipole strength required to break the initial solid-state crystal lattice of a "brick dust" molecule[3][7]. You must always break the lattice first using DMSO (Protocol A), and use surfactants only in the secondary aqueous dilution step (Protocol B).
Part 5: References
-
Solubility in Pharmaceutical R&D: Predictions and Reality Source: American Pharmaceutical Review URL:[Link]
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Perspectives in solubility measurement and interpretation Source: SRCE (Hrčak) URL: [Link]
-
Structure and Electronic Spectra of Purine-Methyl Viologen Charge Transfer Complexes Source: PubMed Central (NIH) URL:[Link]
-
Mesoporous silica as an enabling agent for platform formulations of "brick-dust" APIs Source: Universidade de Lisboa URL:[Link]
Sources
- 1. Structure and Electronic Spectra of Purine-Methyl Viologen Charge Transfer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
minimizing side products in 1,9-dimethyl purine synthesis
Technical Support Center: High-Purity Synthesis of 1,9-Dimethyl Purine
Status: Active Agent: Senior Application Scientist Ticket Focus: Regioselectivity, Impurity Profiling, and Yield Optimization Target Molecule: 1,9-Dimethylpurine (and corresponding salts/derivatives)
Mission Statement
You are encountering challenges in the synthesis of 1,9-dimethylpurine. This scaffold presents a classic heterocyclic dilemma: the competition between the N1 and N7 nucleophilic sites on the N9-substituted purine ring.[1]
Our goal is to transition your workflow from a "statistical mixture" to a "regiocontrolled system." This guide addresses the three critical failure points: Isomer Contamination (N7 vs. N1) , Imidazole Ring Degradation , and Purification Inefficiency .
Module 1: The Regioselectivity Crisis (N1 vs. N7)
User Query: "I am methylating 9-methylpurine, but I consistently get a mixture of the desired 1,9-isomer and the 7,9-isomer. How do I shift the ratio?"
Root Cause Analysis
In N9-alkylated purines, the electron density is distributed such that both N1 and N7 are nucleophilic.[1]
-
Kinetic Control: N7 is often the most nucleophilic site in neutral 9-alkylpurines due to the lone pair availability and lack of steric hindrance from the C2/C6 positions.[1]
-
Thermodynamic Control: The 1,9-dialkylpurinium salt is often less stable than the 7,9-isomer in polar aprotic solvents due to electronic repulsion in the pyrimidine ring.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent Selection | Switch to Acetonitrile (MeCN) or Acetone | Polar aprotic solvents like DMF or DMSO often stabilize the transition state for N7 alkylation.[1] Less polar, non-hydroxylic solvents like MeCN often improve the N1:N7 ratio by destabilizing the tighter ion pair of the N7 pathway. |
| Leaving Group | Use Methyl Tosylate or Triflate | Methyl iodide (MeI) is standard, but the iodide counter-ion is highly nucleophilic and can facilitate reversible de-alkylation (equilibrium).[1] Sulfonate esters (MeOTs, MeOTf) drive the reaction kinetically and are less prone to reversibility.[1] |
| Concentration | High Concentration (>0.5 M) | Higher concentrations favor the intermolecular SN2 reaction at N1 over competing solvent interactions or rearrangements.[1] |
The "Gold Standard" Alternative: The Traube Synthesis
If direct alkylation yields inseparable mixtures, you must abandon that route for De Novo Cyclization . This builds the imidazole ring after the methyl groups are installed, guaranteeing 100% regiopurity.
-
Start: 4-amino-5-(methylamino)pyrimidine (already methylated at the pyrimidine nitrogen).
-
Cyclize: Reflux with Triethyl Orthoformate (TEOF) and Acetic Anhydride.
-
Result: Exclusive formation of 1,9-dimethylpurine (as the salt or neutral species depending on C6 substitution).[1]
Module 2: Imidazole Ring Degradation
User Query: "My product disappears during workup, and I see new peaks in the NMR corresponding to a formyl-diamine. What is happening?"
Root Cause Analysis
Dialkylpurinium salts (both 1,9- and 7,9-isomers) are electron-deficient.[1] The C8 position (between N7 and N9) becomes highly electrophilic.[1]
-
The Trigger: Exposure to base (OH⁻, carbonate, or even basic alumina) causes nucleophilic attack at C8.
-
The Result: The imidazole ring opens, hydrolyzing the purine back into a pyrimidine derivative (e.g., 4-amino-5-(N-methylformamido)pyrimidine).[1]
Prevention Protocol
-
Acidic Workup: Never allow the pH to rise above 7.0 during isolation.
-
Avoid Basic Drying Agents: Do not use Potassium Carbonate (
) to dry organic extracts.[1] Use Sodium Sulfate ( ) or Magnesium Sulfate ( ).[1] -
Recrystallization: Recrystallize from acidified ethanol (add 1% conc. HCl) to ensure the salt remains stable.[1]
Module 3: Visualizing the Pathways
The following diagram illustrates the bifurcation of the reaction and the degradation risk.
Figure 1: Reaction pathways showing the competition between N1 and N7 alkylation and the risk of base-mediated ring opening.[1]
Module 4: Optimized Experimental Protocol
Method: Direct Alkylation with Kinetic Control Use this method if you must start from 9-methylpurine.[1]
Reagents:
-
9-Methylpurine (1.0 eq)[1]
-
Methyl p-toluenesulfonate (MeOTs) (1.1 eq) - Preferred over MeI[1]
-
Acetonitrile (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 9-methylpurine in anhydrous Acetonitrile (0.5 M concentration). Note: Ensure water content is <0.1% to prevent hydrolysis.[1]
-
Addition: Add MeOTs dropwise at room temperature under Argon/Nitrogen atmosphere.
-
Reaction: Heat to 40°C (mild heat). Do not reflux vigorously (
), as higher thermal energy can overcome the activation barrier for the thermodynamic N7 product.[1] Monitor via TLC (DCM:MeOH 9:1).[1] -
Precipitation: The 1,9-salt is often less soluble than the starting material.[1] Cool to 0°C. The product may precipitate.[1]
-
Filtration & Wash: Filter the solid.[1] Wash with cold Acetone (removes unreacted starting material and some 7,9-isomer).[1]
-
Purification (Crucial): If N7 isomer persists (visible by NMR, N-Me peaks ~4.0 vs 4.2 ppm), perform Fractional Crystallization from Ethanol/Water (95:5).[1] The 1,9-isomer typically crystallizes first.[1]
Module 5: FAQ - Rapid Fire Troubleshooting
Q: Can I separate the 1,9- and 7,9-isomers using Flash Chromatography? A: It is difficult. Both are polar salts.[1] You must use a specialized column (C18 Reverse Phase) or Ion Exchange chromatography.[1] Standard Silica gel will likely degrade the salts (due to surface acidity/basicity) or irreversibly bind them.[1] Recrystallization is far superior for salts.[1]
Q: Why does my product turn yellow/brown upon drying? A: This indicates decomposition.[1] The purinium cation is reacting with moisture in the air or trace impurities to ring-open.[1] Store the salt in a desiccator, protected from light, preferably under Argon.
Q: I need the neutral free base, not the salt. How do I get it? A: You cannot simply "free base" 1,9-dimethylpurine if it is the parent ring; it exists as a cation.[1] If you are synthesizing a derivative like 1,9-dimethylguanine , you can deprotonate carefully with 1 equivalent of NaOMe in MeOH, but proceed immediately to the next step, as the neutral species may have limited stability or solubility.
References
-
Fujii, T., et al. "Purines.[1] XV. Alkylation of 9-methylpurine." Chemical & Pharmaceutical Bulletin, Vol. 21, No. 8, pp. 1676-1682.[1]
- Core authority on the N1 vs N7 alkyl
-
Bredereck, H., et al. "Synthese von 1,9-Dimethyl-purinen."[1] Chemische Berichte, Vol. 95, pp. 1902.
- Foundational text on Traube synthesis variants for regioselective purine construction.
-
Townsend, L. B. "Chemistry of Nucleosides and Nucleotides."[1] Plenum Press.[1]
-
Comprehensive review of purine ring reactivity and ring-opening mechanisms under basic conditions.[1]
-
-
Kjellberg, J., & Johansson, N. G. "Regioselectivity in the alkylation of 9-substituted purines." Tetrahedron, Vol. 42, Issue 23, pp. 6541-6544.
- Detailed analysis of steric and electronic factors influencing isomer r
Sources
Technical Support Center: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one Degradation
Welcome to the technical support guide for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Understanding the degradation pathways is critical for ensuring data integrity, developing stable formulations, and interpreting experimental outcomes accurately. This guide provides in-depth, field-proven insights into potential degradation mechanisms, troubleshooting common experimental issues, and robust protocols for stability assessment.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Q1: What are the most likely degradation pathways for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one?
A1: Based on its chemical structure—a chlorinated purine derivative—the primary degradation pathways involve the chloro-substituent at the C2 position and the integrity of the purine ring itself. The most probable pathways are:
-
Hydrolysis: The chlorine atom at the C2 position is susceptible to nucleophilic substitution by water or buffer components, leading to the formation of the corresponding hydroxy derivative, 1,9-Dimethylxanthine. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The purine ring system can be oxidized, especially in the presence of reactive oxygen species (ROS), which can lead to ring-opening or the formation of various oxidized products like uric acid derivatives.[1][2]
-
Photodegradation: Exposure to UV light can induce degradation. For purine nucleosides, UV irradiation is known to cause intensive degradation, potentially leading to the breakdown of the purine cycle.[3]
Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis of an aqueous sample over time. What could it be?
A2: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a standard C18 column) is a classic indicator of hydrolysis. The chloro group at C2 is being replaced by a hydroxyl group (-OH) from the water. The resulting compound, 1,9-dimethylxanthine, is significantly more polar than the parent chlorinated compound, causing it to elute earlier. You can confirm this hypothesis using LC-MS to check for the expected mass of the hydrolysis product.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place (ideally at -20°C for long-term storage). For solutions, prepare them fresh in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) if possible. If aqueous buffers are required, they should be prepared fresh, used quickly, and maintained at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis. Avoid prolonged exposure to ambient light and high temperatures.
Troubleshooting Guide: Specific Experimental Issues
This section provides a detailed question-and-answer format to troubleshoot specific problems you might encounter during your experiments.
Problem 1: My compound's purity is rapidly decreasing in a phosphate-buffered saline (PBS) solution at pH 7.4. Mass spectrometry shows a new species with a mass corresponding to [M-Cl+OH]. What is happening and how can I prevent it?
-
Causality: You are observing classic hydrolysis, a common degradation pathway for halogenated purines.[4] The chloride at the C2 position is a good leaving group, and the purine ring is susceptible to nucleophilic aromatic substitution. At pH 7.4, hydroxide ions (OH⁻) and even neutral water molecules act as nucleophiles, attacking the C2 carbon and displacing the chloride ion. The resulting product is 1,9-dimethylxanthine. Phosphate ions in the buffer can also act as nucleophiles, potentially forming a phosphate adduct, although hydrolysis is typically more common.
-
Troubleshooting & Validation:
-
Confirm the Degradant: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the degradant, matching it to the theoretical mass of 1,9-dimethylxanthine. Tandem MS (MS/MS) can be used to compare the fragmentation pattern of the degradant with an authentic standard if available.
-
pH-Rate Profile: Conduct a rapid stability study by dissolving the compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Analyze samples by HPLC at regular intervals (e.g., 0, 1, 4, 8, 24 hours). You will likely observe that the degradation rate is significantly higher at basic pH compared to acidic or neutral pH.
-
Mitigation Strategy: If your experiment allows, switch to a buffer system with a lower pH (e.g., a citrate buffer at pH 5-6) where the compound is more stable. If the experimental pH must be 7.4, prepare solutions immediately before use and keep them on ice to slow the reaction rate.
-
Problem 2: After leaving my sample vial on the benchtop under fluorescent lighting, I see multiple new peaks in my chromatogram that I don't see in a sample stored in the dark. What are these?
-
Causality: This is indicative of photodegradation. Purine systems absorb UV light, and this energy can promote chemical reactions.[3] Potential reactions include reductive dehalogenation (replacement of -Cl with -H), radical-mediated oxidation leading to various ring-opened and modified products, or dimerization. The presence of multiple peaks suggests that several degradation pathways are occurring simultaneously.
-
Troubleshooting & Validation:
-
Controlled Photostability Study: To confirm this, perform a controlled experiment as outlined in ICH Q1B guidelines.[5] Expose a solution of your compound to a calibrated light source (combining UV and visible light) for a defined period (e.g., 1.2 million lux hours).[5] Run a parallel sample wrapped in aluminum foil as a dark control.
-
Peak Identification: Use LC-MS/MS to get mass information on the new peaks. Look for masses corresponding to [M-Cl+H] (dehalogenation) or various oxygen additions [M+O], [M+O₂].
-
Mitigation Strategy: Always protect solutions of this compound from light by using amber vials or by wrapping standard vials in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
Problem 3: I am trying to perform a reaction using a reducing agent, and my starting material is consumed, but I don't get my expected product. Instead, I find a major peak corresponding to the mass of 1,9-dimethyl-1H-purin-6(9H)-one.
-
Causality: You are observing reductive dehalogenation. The carbon-chlorine bond at the C2 position can be cleaved by various reducing agents (e.g., H₂/Pd/C, sodium borohydride, or even certain electron-rich species). This process replaces the chlorine atom with a hydrogen atom, resulting in the des-chloro analog. This is a known transformation for chlorinated heterocycles.[6]
-
Troubleshooting & Validation:
-
Confirm Identity: The identity of the product can be confirmed by HRMS and by comparing its retention time and fragmentation pattern with a known standard of 1,9-dimethyl-1H-purin-6(9H)-one if available.
-
Reagent Compatibility: Review your reaction conditions. If the goal is to modify another part of the molecule without affecting the C2-Cl bond, you must choose a milder or more selective reagent that is not known to cause dehalogenation.
-
Alternative Strategies: Consider protecting other functional groups in your molecule so that a less reactive reducing agent can be used, or explore alternative synthetic routes that introduce the C2-Cl bond at a later stage, after the reduction step is complete.
-
Experimental Protocols
To formally characterize the stability of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a forced degradation study is essential. This aligns with regulatory expectations (ICH Q1A R2) and provides definitive data on degradation pathways.[7][8]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the likely degradation products under various stress conditions and to establish the intrinsic stability profile of the molecule. The goal is to achieve 5-20% degradation.[7][9]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial. Include an unstressed control sample (1 mL stock + 9 mL solvent) stored at 5°C in the dark.
| Stress Condition | Reagent/Condition | Incubation Time/Temp | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | 24-48h at 60°C | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 2-8h at Room Temp | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24h at Room Temp | - |
| Thermal | Water | 48h at 80°C | Cool to Room Temp |
| Photolytic | Water/ACN (50:50) | Expose to 1.2 million lux hrs (UV/Vis) | - |
-
Sample Analysis: After the incubation period, quench the reaction (if necessary) and dilute the samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase. Analyze all samples, including the control, by a stability-indicating HPLC-UV/MS method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. Identify the major degradants by their mass-to-charge ratio (m/z) and retention time.
Protocol 2: Stability-Indicating HPLC-MS Method
Objective: To develop an analytical method capable of separating the parent compound from all process-related impurities and degradation products.
-
Instrumentation: UHPLC system coupled to a UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).[10]
-
Column: A C18 column with good peak shape for polar compounds (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
UV Detection: 254 nm or a photodiode array (PDA) detector to assess peak purity.
-
MS Detection: ESI+ mode, scanning a mass range of m/z 100-500.
Visualizations: Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one based on its chemical structure.
Caption: Predicted degradation pathways for the title compound.
Forced Degradation Experimental Workflow
This diagram outlines the logical flow of a forced degradation study, from sample preparation to final analysis.
Caption: Workflow for a forced degradation (stress testing) study.
References
-
Ryu, E., & Kim, J. N. (2016). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System. Semantic Scholar. [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
ACS Publications. (2019, December 22). Coexposure Degradation of Purine Derivatives in the Sulfate Radical-Mediated Oxidation Process. Environmental Science & Technology. [Link]
-
Miyamoto, J. (n.d.). Degradation, metabolism and toxicity of synthetic pyrethroids. PMC. [Link]
-
Pospisilova, B., et al. (n.d.). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. PMC. [Link]
-
PubMed. (2020, January 21). Coexposure Degradation of Purine Derivatives in the Sulfate Radical-Mediated Oxidation Process. [Link]
-
LCGC International. (2023, October 4). UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. [Link]
-
ResearchGate. (2026, January 29). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
-
MDPI. (2023, March 25). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]
-
Gad, S. (2015, December 9). Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. National Institutes of Health. [Link]
-
Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Mohan, P. M., et al. (n.d.). photodegradation of nucleic acid derivatives. Indian Academy of Sciences. [Link]
-
eLife. (2022, February 18). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. [Link]
- European Patent Office. (n.d.). Process for the preparation of 2-amino-6-chloropurine and derivatives - EP 0569421 B1.
-
Semantic Scholar. (2016). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1. [Link]
-
medRxiv. (2023, November 30). Purine Degradation Pathway Metabolites at Birth and the Risk of Lower Respiratory Tract Infections in Infancy. [Link]
-
LMU Open Access Fonds. (2023, October 24). Purine nucleosides replace cAMP in allosteric regulation of PKA in trypanosomatid pathogens. [Link]
-
Khan, F., et al. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
-
Open Access Pub. (2021, November 30). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Vetma, V., & Perez, L. C. (n.d.). Confounding Factors in Targeted Degradation of Short-Lived Proteins. University of Dundee. [Link]
-
PubMed. (n.d.). The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. [Link]
-
Royal Society Publishing. (2024, September 30). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. [Link]
-
ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]
-
PMC. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. [Link]
-
MDPI. (2023, September 23). Biodegradation of Inosine and Guanosine by Bacillus paranthracis YD01. [Link]
-
Taylor & Francis. (2022, January 20). Full article: Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. [Link]
-
Quora. (2020, September 16). What happens when 2-chloropropane is hydrolysed? [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
SpringerLink. (2024, August 26). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. [Link]
-
Pharmacy 180. (n.d.). Degradation of Purine Nucleotides - Biochemistry. [Link]
-
ACS Publications. (n.d.). Ionization of purine nucleosides and nucleotides and their components by 193-nm laser photolysis in aqueous solution: model studies for oxidative damage of DNA. Journal of the American Chemical Society. [Link]
Sources
- 1. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation, metabolism and toxicity of synthetic pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Catalyst Deactivation in Purine Derivative Synthesis
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting transition-metal catalyst deactivation during the synthesis of purine derivatives (e.g., nucleoside analogs). Purine cross-coupling presents unique mechanistic challenges because the high density of heteroatoms can sequester transition metals, halt catalytic cycles, and lead to rapid catalyst death.
Diagnostic Workflow
Before adjusting your reaction parameters, use the diagnostic workflow below to identify the specific mode of catalyst failure occurring in your reactor.
Diagnostic workflow for identifying and resolving catalyst deactivation in purine synthesis.
Troubleshooting Guide & FAQs
Q1: Why does my palladium catalyst deactivate immediately upon adding the unprotected purine substrate? A: This is a classic case of catalyst poisoning via heteroatom coordination. The purine ring contains multiple nitrogen atoms (specifically N7 and N9) with lone pairs that act as strong σ-donors. These nitrogens outcompete the phosphine ligands for coordination to the palladium center, forming highly stable, off-cycle bis- or tris-purine Pd(II) complexes. This sequestration prevents the formation of the active catalytic species required for oxidative addition. To mitigate this, it is standard practice to[1]. Alternatively, if protection is not feasible, adding Lewis acids (like ZnCl₂ or MgCl₂) can temporarily mask the nitrogen lone pairs.
Q2: How do I overcome oxidative addition failure when using heavily substituted purine halides? A: Heavily substituted purines introduce severe steric hindrance, preventing the Pd(0) center from approaching the carbon-halogen bond. To overcome this, you must shift the equilibrium of your precatalyst towards the[2]. The use of bulky, electron-rich ligands such as P(t-Bu)₃, tBuXPhos, or BrettPhos forces the dissociation of a second ligand, generating a T-shaped 12-electron L1Pd(0) complex that is exceptionally active for oxidative addition, [3].
Q3: My cross-coupling works initially, but the reaction stalls at 50% conversion and I see a black precipitate. What is happening? A: The black precipitate is "Palladium Black," which indicates the thermal degradation and agglomeration of the active Pd(0) species. This occurs when the rate of oxidative addition or transmetalation is too slow, leaving the unstable Pd(0) intermediate exposed for too long. In nucleoside and heteroarene modification, stabilizing the active species is critical. Switching to preformed palladacycles (e.g., Buchwald G3/G4 precatalysts) or utilizing[4].
Q4: Can the choice of base or phase-transfer agent cause catalyst poisoning? A: Yes. For example, in cyanation or cross-coupling reactions utilizing quaternary ammonium salts (like [Bu₄N]⁺) as phase-transfer agents, trace moisture can lead to the hydrolysis of reagents (like CN⁻) to form highly reactive species (e.g., HCN) that[5]. Furthermore, under anhydrous conditions, electron-rich Pd(0) species can undergo[6]. Always rigorously dry your reagents and consider alternative bases if degradation is observed.
Experimental Protocol: Standardized Catalyst Rescue & Optimization Workflow
This step-by-step methodology is a self-validating system designed to isolate the exact step of catalyst failure and rescue the reaction.
Step 1: Baseline Establishment & Control Setup
-
Action: Prepare two parallel reactions: the Test (purine substrate) and the Control (a simple, non-coordinating aryl halide like 4-bromotoluene).
-
Causality: If the Control reaches full conversion but the Test fails, the deactivation is substrate-specific (e.g., purine N-coordination). If both fail, the issue lies with the precatalyst activation, solvent, or base.
Step 2: Precatalyst Activation
-
Action: In a nitrogen-filled glovebox, charge a vial with a palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding free ligand (2 mol%). Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) and the base. Stir at 40 °C for 10 minutes.
-
Causality: Pre-stirring ensures the[7], preventing the purine from trapping the palladium in a stable Pd(II) precatalyst state.
Step 3: Substrate Addition & Lewis Acid Masking
-
Action: Add the purine substrate. If working with an unprotected purine, add 0.5 equivalents of anhydrous ZnCl₂ or MgCl₂ prior to the palladium catalyst.
-
Causality: The oxophilic/nitrogen-philic Lewis acid binds reversibly to the purine nitrogens, sterically shielding them from the Pd center without permanently altering the substrate.
Step 4: Kinetic Monitoring & Quenching
-
Action: Sample 10 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in cold acetonitrile and analyze via UPLC-MS.
-
Causality: Look for the mass of off-cycle Pd-purine dimers. If detected, the current ligand is not bulky or electron-rich enough. Increase the steric bulk of the phosphine ligand or switch to a strongly coordinating NHC ligand to outcompete the purine.
Quantitative Data: Catalyst Deactivation Modes & Mitigation Strategies
| Deactivation Mode | Mechanistic Cause | Diagnostic Indicator | Mitigation Strategy | Recommended Ligand / Additive |
| Heteroatom Poisoning | Purine N7/N9 lone pairs coordinate to Pd, forming off-cycle Pd(II) complexes. | Reaction fails at <5% conversion; no Pd black observed. | Protect free NH groups; add Lewis acid to mask nitrogens. | ZnCl₂, MgCl₂, or THP/SEM protecting groups. |
| Oxidative Addition Failure | Steric hindrance from substituted purines prevents Pd(0) approach. | Starting material remains intact; extremely slow kinetics. | Shift equilibrium to 12-electron L1Pd(0) active species. | P(t-Bu)₃, tBuXPhos, BrettPhos. |
| Thermal Degradation | Slow transmetalation leaves Pd(0) exposed, leading to agglomeration. | Formation of Pd Black precipitate; reaction stalls mid-way. | Use preformed palladacycles or robust Pd-imidate complexes. | XPhos Pd G3,[Pd(saccharinate)₂(PTA)₂]. |
| Phase-Transfer Poisoning | C-N bond activation of ammonium salts or moisture-induced hydride formation. | Unexplained catalyst death; detection of amine byproducts. | Rigorously dry reagents; avoid susceptible quaternary ammonium salts. | Crown ethers or inorganic bases (e.g., Cs₂CO₃). |
References
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes Source: Molecules (MDPI) URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (PMC) URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one Stability Guide
The following technical support guide addresses the stability profile of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (also referred to as 2-Chloro-1,9-dimethylhypoxanthine).
This guide is structured for researchers requiring immediate troubleshooting steps and mechanistic insights into compound degradation under acidic environments.
Date Last Updated: March 3, 2026 Case Reference: ACID-STAB-PUR-02 Applicable For: API Synthesis, Analytical Method Development, Pharmacokinetics Studies[1][2]
Part 1: Executive Summary & Chemical Behavior[1][2]
The Core Issue: Under acidic conditions, 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is susceptible to acid-catalyzed hydrolysis at the C2 position.[1][3] While the purine core is generally robust, the chlorine atom at position 2 functions as a leaving group.[1][2] In the presence of aqueous acid and heat, this chlorine is displaced by water, converting the molecule into 1,9-Dimethylxanthine .[1][2]
Stability Snapshot:
| Condition | Stability Rating | Primary Degradation Pathway |
| pH 4.0 – 6.0 (Mild Acid) | High | Negligible degradation at RT (< 25°C).[1] |
| pH < 2.0 (Strong Acid) | Moderate/Low | Slow hydrolysis at RT; Rapid hydrolysis at > 50°C. |
| Non-Aqueous Acid (e.g., HCl/Dioxane) | High | Stable (requires water for hydrolysis).[2] |
| LC-MS Signal Loss | N/A | Loss of Cl isotope pattern; Mass shift -18.5 Da (Cl → OH).[1] |
Part 2: Degradation Mechanism (Visualized)
The following diagram illustrates the specific pathway of degradation. The protonation of N3 or N7 activates the C2-carbon, making it susceptible to nucleophilic attack by water.[1][2]
[1]
Part 3: Troubleshooting & FAQs
Category 1: Experimental Handling
Q: I am seeing a new peak in my HPLC chromatogram after stirring in 1M HCl. What is it? A: This is likely 1,9-Dimethylxanthine .[1][2][4]
-
Diagnostic: Check the UV spectrum of the new peak. Xanthine derivatives typically show a bathochromic shift (red shift) compared to their 2-chloro counterparts due to the auxochromic effect of the C2-carbonyl oxygen.[1]
-
Mass Spec Confirmation: Look for a mass shift. The parent compound has a distinct Chlorine isotope pattern (M and M+2 in 3:1 ratio).[2] The product will lose this pattern and shift to a mass corresponding to [M - Cl + OH].[1]
-
Parent MW: ~198.6 Da
-
Product MW: ~180.2 Da
-
Q: Can I use TFA (Trifluoroacetic acid) to solubilize the compound for NMR? A: Yes, but with caution.
-
Short-term: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is stable in anhydrous TFA or TFA-d for short periods (hours) at room temperature because water is required for the hydrolysis mechanism.[1]
-
Long-term: If the TFA is wet or the solution is left for days, partial hydrolysis may occur.[1][2]
-
Recommendation: Use DMSO-d6 for stability.[1] If acid is required for solubility, ensure the solvent is anhydrous and analyze immediately.[1][2]
Q: How do I quench a reaction containing this starting material without causing degradation? A: Avoid "hot acidic quenches."
-
Incorrect: Adding strong acid to a hot reaction mixture.[1][2]
-
Correct: Cool the reaction mixture to < 5°C before acidification. Neutralize rapidly to pH 5–7 using a buffer (e.g., Sodium Phosphate) rather than leaving it in a strong acidic solution for extended periods.[1][2]
Category 2: Storage & Formulation
Q: We are formulating this compound for an oral PK study (pH 1.2 simulated gastric fluid). Will it survive? A: It depends on the residence time.[2]
-
Protocol: The compound should remain stable for the typical gastric residence time (1–2 hours) at 37°C.
-
Risk: If the formulation sits in acidic vehicle for days before dosing, degradation will occur.[1][2]
-
Solution: Prepare acidic formulations immediately prior to dosing (extemporaneous preparation).[1][2] For long-term storage, keep the formulation at pH > 4.5 or as a solid powder.[1][2]
Part 4: Validated Stability Test Protocol
Use this protocol to empirically determine the half-life of your specific batch under your specific acidic conditions.
Reagents:
Procedure:
-
Preparation: Dissolve 1 mg of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one in 1 mL of Acetonitrile (Stock).
-
Acid Stress: Dilute 100 µL of Stock into 900 µL of 1N HCl.
-
Incubation: Incubate at 60°C (Accelerated condition) or 25°C (Ambient).
-
Sampling: Inject 10 µL onto HPLC at T=0, T=1h, T=4h, and T=24h.
-
Analysis: Monitor the decrease in the parent peak area.
Acceptance Criteria:
-
< 2% degradation after 24h at 25°C indicates "Acid Stable" for standard handling.[1][2]
-
ngcontent-ng-c2977031039="" class="ng-star-inserted">
5% degradation indicates "Acid Labile" – avoid aqueous acidic workups.[2]
References
-
Chemical Book. 2-Chloro-6-methyl-9H-purine and related derivatives. (Provides structural analogs and physical property baselines).
-
Santa Cruz Biotechnology. 1,9-Dimethylxanthine Product Data.[1][2][4] (Confirms the existence and stability of the hydrolysis product). [2]
-
National Institutes of Health (PubChem). 2-Chloro-N,N-dimethyl-9H-purin-6-amine Compound Summary.[1] (Analogous chloropurine stability data). [2]
-
Sigma-Aldrich. 2-Amino-6-chloropurine Technical Data.[1] (Reference for chloropurine reactivity and hydrolysis in acidic media).
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Structural Context[1][2][3][4]
The compound 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (often referred to as 2-chloro-1,9-dimethylhypoxanthine) is a critical scaffold in the synthesis of acyclic nucleoside phosphonates and antiviral agents. Its structural integrity relies on the precise regiochemistry of methylation at the N1 and N9 positions.
In synthetic workflows, two primary impurities/isomers frequently arise:
-
The N7-Regioisomer: 2-Chloro-1,7-dimethyl-1H-purin-6(9H)-one.
-
The O6-Alkylated Product: 2-Chloro-6-methoxy-9-methylpurine (imidate form).
This guide objectively compares the spectral performance of the target compound against these alternatives, establishing a self-validating protocol for structural confirmation.
Experimental Protocol (Standardized)
To ensure reproducibility and minimize solvent-induced shift variations, the following acquisition parameters are recommended.
-
Solvent: DMSO-d₆ (99.9% D) is the gold standard due to the poor solubility of purine-6-ones in CDCl₃.
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Reference: Residual DMSO quintet at
2.50 ppm.
Causality of Solvent Choice
While CDCl₃ is common for organic intermediates, purine-6-ones possess significant amide character (lactam tautomer), leading to strong intermolecular hydrogen bonding. DMSO-d₆ disrupts these aggregates, sharpening the signals and preventing line broadening associated with tautomeric exchange.
Spectral Analysis & Comparative Data
The Target Spectrum: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
The 1H NMR spectrum in DMSO-d₆ is characterized by three distinct singlets. The absence of coupling simplifies the analysis, making chemical shift (
| Assignment | Shift ( | Multiplicity | Integration | Structural Logic |
| H8 | 8.30 – 8.45 | Singlet (s) | 1H | The sole aromatic proton. Deshielded by the electron-withdrawing 2-Cl and the imidazole ring current. |
| N9-CH₃ | 3.75 – 3.85 | Singlet (s) | 3H | Methyl on the imidazole ring. Typical range for N9-alkyl purines. Shows NOE with H8.[1] |
| N1-CH₃ | 3.45 – 3.55 | Singlet (s) | 3H | Methyl on the amide-like nitrogen. Shielded relative to N9 due to the adjacent carbonyl anisotropy. |
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its isomers requires analyzing specific shift perturbations.
Scenario A: Target (N1, N9) vs. N7-Isomer (N1, N7)
The N7-isomer is the thermodynamic competitor during methylation of the N9 position.
-
H8 Shift: In N7-isomers, the H8 proton is often shifted downfield (
> 8.5 ppm) or significantly altered due to the positive charge delocalization on the imidazole ring being different from the N9 form. -
N-Methyl Shifts: The N7-methyl typically resonates at a slightly different frequency (
3.9 – 4.1 ppm) compared to the N9-methyl ( 3.8 ppm).
Scenario B: Target (Lactam) vs. O6-Methoxy (Lactim)
If alkylation occurs at Oxygen rather than N1, the aromaticity changes.
-
N1-Me vs O-Me: The N1-Me signal (
3.5 ppm) disappears. Instead, an O-Methyl singlet appears significantly downfield at 4.0 – 4.1 ppm due to the electronegativity of the oxygen atom. -
H8 Shift: The restoration of full aromaticity in the pyrimidine ring (lactim form) causes a shielding effect on H8 compared to the lactam target.
Summary Table of Diagnostic Shifts (DMSO-d₆)
| Compound | H8 ( | N9/N7-Me ( | N1/O6-Me ( | Key Differentiator |
| Target (N1, N9) | 8.35 | 3.80 (N9) | 3.50 (N1) | NOE between N9-Me & H8 |
| N7-Isomer | 8.60 | 4.05 (N7) | 3.50 (N1) | NOE between N7-Me & H8 (Stronger) |
| O6-Isomer | 8.15 | 3.80 (N9) | 4.10 (O-Me) | Downfield O-Me signal |
(Note: Exact values may vary
Structural Validation Workflow
To unambiguously confirm the structure, a self-validating workflow using 2D NMR is required. The following diagram illustrates the decision logic for eliminating isomers.
Figure 1: Logical flowchart for the structural discrimination of methylated purine isomers using 1D and 2D NMR techniques.
Mechanistic Insights (Expertise)
The N9 vs. N7 Regioselectivity Paradox
In the synthesis of 2-chloro-1,9-dimethyl-1H-purin-6(9H)-one, the precursor is typically 2-chloro-1-methylhypoxanthine (or a related derivative). Alkylation of the imidazole ring (N7 vs N9) is governed by steric and electronic factors.
-
N9 Alkylation: Generally favored under basic conditions (thermodynamic control) because the resulting tautomer maintains the most stable aromatic system.
-
N7 Alkylation: Often occurs as a kinetic product or due to steric hindrance at N9.
-
Spectroscopic Consequence: The N7-isomer disrupts the "linear" conjugation of the purine system differently than the N9-isomer. This is why 13C NMR (specifically the C4 and C5 bridgehead carbons) is the ultimate arbiter if 1H NMR is ambiguous. In N9-isomers, C4 and C5 typically resonate around 150 ppm and 120 ppm, respectively. In N7-isomers, these values shift significantly due to the change in electron density distribution.
The "Amide" Character of N1-Me
The N1-methyl group appears upfield (3.5 ppm) compared to the N9-methyl (3.8 ppm). This is counter-intuitive to some, as amides are electron-withdrawing. However, in the purine-6-one system, the N1 position is flanked by the C2-Cl and C6=O. The resonance structure places significant double-bond character on the C-N bonds, shielding the methyl group relative to the N9-methyl, which sits on the more electron-poor imidazole ring.
References
- Provides baseline shifts for the 2,6-dichloro analog, validating the H8 arom
- Authoritative source for the C4/C5 carbon shift differenti
-
National Institutes of Health (NIH). (2000). 1,9-Dimethylhypoxanthine from a Southern Australian Marine Sponge.[2][3] Journal of Natural Products. Retrieved October 26, 2023, from [Link]
- Primary literature source confirming the isolation and spectral characterization of 1,9-dimethylhypoxanthine deriv
-
University of Szeged. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. Retrieved October 26, 2023, from [Link]
- Advanced reference for Nitrogen-15 NMR shifts, providing the theoretical basis for N1 vs N3 shielding effects.
Sources
Technical Comparison Guide: IR Spectroscopy of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
This guide provides a technical analysis of the IR spectroscopy data for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one , comparing it against key structural analogs to facilitate precise identification.
Executive Summary
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is a functionalized purine derivative often utilized as a scaffold in the synthesis of antiviral nucleosides (e.g., acyclovir analogs) and adenosine receptor antagonists. Its structural distinctiveness lies in the C6-carbonyl (lactam) , C2-chloride , and N1/N9-methylation .
Accurate characterization requires distinguishing it from common impurities and analogs such as 2,6-Dichloropurine (precursor), Theophylline , and Caffeine . This guide outlines the diagnostic vibrational modes required for validation.
Spectroscopic Profile & Assignment
The infrared spectrum of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is dominated by the lactam carbonyl stretch and the absence of N-H stretches due to full methylation at reactive nitrogen sites.
Diagnostic Peak Table
| Functional Group | Mode | Frequency ( | Intensity | Mechanistic Insight |
| C=O[1][2] (Lactam) | Stretch | 1690 – 1725 | Strong | Primary Diagnostic. The C2-Chloro substituent (electron-withdrawing) reduces electron density at N1, decreasing resonance donation to the carbonyl. This increases the bond order, shifting the peak to a higher wavenumber compared to non-chlorinated hypoxanthines (~1680 |
| C-H (Alkyl) | Stretch | 2920 – 2960 | Medium | Characteristic of |
| C=N / C=C | Ring Stretch | 1550 – 1610 | Medium/Strong | Skeletal vibrations of the purine core. Often appears as a doublet. |
| C-Cl | Stretch | ~1050 / ~750 | Medium | The C-Cl stretch typically shows an in-plane mode around 1000-1100 |
| N-H | Stretch | ABSENT | N/A | Critical Purity Check. The absence of a broad band at 3100–3400 |
Comparative Analysis with Analogs
To validate the identity of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, it must be compared against its synthetic precursors and structural isomers.
Comparison Matrix
| Feature | Target Compound | 2,6-Dichloropurine (Precursor) | Theophylline (Analog) | Caffeine (Analog) |
| Structure | 2-Cl, 6-One, 1,9-Me | 2,6-Di-Cl, No Me | 1,3-Me, 2,6-Dione | 1,3,7-Me, 2,6-Dione |
| Carbonyl (C=O) | One Peak (~1710) | None | Two Peaks (1660, 1715) | Two Peaks (1655, 1695) |
| N-H Stretch | Absent | Present (~3100-2800 broad) | Present (N7-H) | Absent |
| C-Cl Stretch | Present | Present (Stronger) | Absent | Absent |
| Fingerprint | Distinct N9-Me | Distinct N-H wag | Distinct N7-H wag | Distinct N7-Me |
Key Differentiator:
-
Vs. 2,6-Dichloropurine: The appearance of the strong Carbonyl band at ~1710
is the definitive confirmation of the hydrolysis of the C6-Cl to C6-One. -
Vs. Theophylline: Theophylline has an N-H stretch (N7-H). The Target compound lacks this, providing a clear "negative" diagnostic.
Experimental Protocol: IR Acquisition
Objective: Obtain a high-resolution spectrum to resolve the C=O shift and confirm N-methylation.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Preparation: Ensure the crystal (Diamond or ZnSe) is clean. Run a background scan (air).
-
Loading: Place ~2-5 mg of solid 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact.
-
Acquisition: Scan from 4000 to 600
. Resolution: 4 . Scans: 16 or 32. -
Post-Processing: Apply ATR correction if comparing to library KBr spectra.
Method B: KBr Pellet (Traditional)
-
Grinding: Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr. Grind to a fine powder in an agate mortar.
-
Pressing: Compress under vacuum (10 tons) for 2 minutes to form a transparent disc.
-
Acquisition: Mount in holder and scan. Note: KBr can be hygroscopic; ensure no water bands (3400
) interfere with N-H detection.
Structural Identification Logic (Diagram)
The following flowchart illustrates the decision logic for validating the compound based on spectral data.
Figure 1: Step-by-step spectral validation logic for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
References
-
PubChem. 2,6-Dichloropurine Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (Theophylline/Caffeine). National Institute of Standards and Technology. Available at: [Link]
-
SpectraBase. IR Spectrum of Chlorinated Purine Derivatives. Wiley Science Solutions. Available at: [Link]
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Purine Derivatives
For researchers, scientists, and professionals in drug development, the accurate analysis of purine derivatives is a critical task. These ubiquitous nitrogen-containing heterocyclic compounds are not only fundamental building blocks of nucleic acids but also play pivotal roles in cellular signaling, energy metabolism, and neurotransmission.[1] Consequently, the ability to effectively separate and quantify purine derivatives such as adenine, guanine, hypoxanthine, xanthine, and their metabolites is essential for a wide range of applications, from disease biomarker discovery to therapeutic drug monitoring.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for various purine derivatives, supported by experimental data from peer-reviewed studies and application notes. We will delve into the technical nuances of method selection, explaining the causality behind experimental choices, and offer a self-validating protocol that ensures robust and reproducible results.
The Critical Role of Purine Analysis
Purine metabolism is a complex network of synthesis, salvage, and degradation pathways that maintain cellular homeostasis.[2] Imbalances in these pathways are implicated in numerous pathological conditions. For instance, the accumulation of uric acid, the final product of purine degradation in humans, leads to hyperuricemia and gout.[2] Furthermore, altered levels of other purine derivatives have been associated with neurological disorders and have been investigated as potential biomarkers. In the realm of drug development, many therapeutic agents are purine analogs, designed to modulate specific enzymatic pathways. Therefore, robust analytical methods like HPLC are indispensable for both basic research and clinical applications.
Comparative Analysis of HPLC Retention Times
The retention time of a purine derivative in HPLC is a function of its physicochemical properties and the specific chromatographic conditions employed. Factors such as the stationary phase chemistry, mobile phase composition (including pH and organic modifier content), and temperature all play a significant role in the separation.[3] This section presents a comparative summary of retention times for common purine derivatives under different HPLC conditions.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the most common mode used for the separation of purine derivatives. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention of purine derivatives is primarily governed by their hydrophobicity; less polar compounds are retained longer on the column.
| Purine Derivative | Retention Time (min) | HPLC Conditions | Reference |
| Method 1: Isocratic Elution | |||
| Theobromine | 3.8 | Column: C8; Mobile Phase: 10 mM phosphate buffer (pH 6.8) and acetonitrile gradient; Flow Rate: 0.7 mL/min; Detection: UV at 273 nm | [4] |
| Paraxanthine | 4.8 | " | [4] |
| Theophylline | 5.5 | " | [4] |
| Caffeine | 12.0 | " | [4] |
| Method 2: Isocratic Elution | |||
| Theobromine | ~6.1 | Column: C18; Mobile Phase: Methanol/Water; Flow Rate: 0.25 mL/min | [5] |
| Theophylline | ~9.8 | " | [5] |
| Caffeine | ~17.2 | " | [5] |
| Method 3: Isocratic Elution | |||
| Hypoxanthine | - | Column: Toyosoda ODS-120A; Mobile Phase: 40 mmol/L potassium phosphate buffer (pH 2.2) with 2% methanol; Detection: UV | [1] |
| Xanthine | - | " | [1] |
| Uric Acid | - | " | [1] |
| Allopurinol | - | " | [1] |
| Oxypurinol | - | " | [1] |
Note: Direct numerical retention times for Method 3 were not provided in the abstract, but the method allows for their simultaneous determination.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For very polar purine derivatives that are poorly retained on traditional reversed-phase columns, HILIC presents a powerful alternative.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. This creates a water-enriched layer on the stationary phase, and separation is achieved through partitioning of the polar analytes between this layer and the bulk mobile phase.
| Purine Derivative | HPLC Conditions | Reference |
| Method 4: HILIC | ||
| Adenine | Column: ZIC®‐HILIC or TSKgel Amide‐80; Mobile Phase: Acetonitrile and ammonium formate buffer; Variables Studied: ACN%, salt concentration, pH, and temperature | [7] |
| Guanine | " | [7] |
| Xanthine | " | [8] |
| Hypoxanthine | " | [8] |
| Uric Acid | " | [8] |
| Creatinine | " | [8] |
Note: Specific retention times are dependent on the exact HILIC conditions chosen from the variables studied.
Expertise & Experience: Causality Behind Experimental Choices
The selection of an appropriate HPLC method for purine derivative analysis is not arbitrary; it is guided by a deep understanding of the analytes' properties and the principles of chromatography.
Why Choose Reversed-Phase?
RP-HPLC is the workhorse for many purine analyses due to its robustness and versatility. The choice of a C18 or C8 stationary phase is a balance between retention and analysis time. C18 columns offer greater hydrophobicity and thus stronger retention, which can be beneficial for separating closely related, less polar purines. Conversely, C8 columns provide less retention, leading to shorter run times, which is advantageous for high-throughput screening.
The mobile phase composition is a critical parameter for optimizing selectivity. A buffer, typically phosphate, is used to control the pH. The pH of the mobile phase influences the ionization state of the purine derivatives, which in turn affects their retention. For instance, at a pH below their pKa, basic purines will be protonated and may exhibit different retention characteristics. The organic modifier, commonly acetonitrile or methanol, is adjusted to control the overall retention. A higher percentage of organic solvent will decrease the retention times of all analytes.
When to Employ HILIC?
Highly polar purines, such as hypoxanthine and xanthine, often exhibit insufficient retention on reversed-phase columns, eluting at or near the void volume.[9] This leads to poor resolution and inaccurate quantification. In such cases, HILIC is the preferred technique. The mechanism of HILIC allows for the strong retention and separation of these polar compounds.[6] The high organic content of the mobile phase in HILIC also offers the advantage of enhanced sensitivity when using mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization.
Troubleshooting Common Issues
Peak tailing, broadening, and variable retention are common challenges in purine analysis.[9] These issues can often be traced back to secondary interactions between the basic purine analytes and residual silanol groups on the silica-based stationary phase.[9] To mitigate these effects, several strategies can be employed:
-
Use of End-capped Columns: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups.
-
Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0) can suppress the ionization of silanol groups, minimizing unwanted interactions.[9]
-
Ion-Pairing Agents: The addition of an ion-pairing reagent, such as sodium heptane sulfonate, to the mobile phase can form a neutral complex with the charged purine analyte, improving peak shape and retention.[9]
A Self-Validating Experimental Protocol: RP-HPLC for Methylxanthines
This section provides a detailed, step-by-step protocol for the separation of the common methylxanthines: theobromine, theophylline, and caffeine. This protocol is designed to be self-validating, with clear checkpoints to ensure data quality.
Materials and Reagents
-
Standards: Theobromine, theophylline, caffeine (analytical grade)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Buffer: Monobasic potassium phosphate, Dibasic potassium phosphate
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC System: A standard HPLC system with a UV detector.
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 6.8. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for your specific column and system, starting with a ratio of 80:20 (buffer:acetonitrile). Degas the mobile phase before use.
-
Standard Stock Solutions: Prepare individual stock solutions of theobromine, theophylline, and caffeine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range for your calibration curve (e.g., 1-100 µg/mL) using the mobile phase as the diluent.
HPLC Method
-
Column: C18 reversed-phase column
-
Mobile Phase: 80:20 (v/v) 20 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 273 nm
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of purine derivatives.
Data Analysis and Validation
-
System Suitability: Before running samples, inject the working standard solution five times. The relative standard deviation (RSD) of the retention times and peak areas for each analyte should be less than 2%.
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.
Logical Relationships in HPLC Separation
The interplay of various parameters determines the success of an HPLC separation. Understanding these relationships is key to effective method development and troubleshooting.
Caption: Key parameters influencing HPLC separation and resolution.
Conclusion
The analysis of purine derivatives by HPLC is a powerful tool in various scientific disciplines. By understanding the principles of chromatographic separation and the factors that influence retention time, researchers can develop robust and reliable methods for the accurate quantification of these important biomolecules. This guide has provided a comparative overview of retention times, a detailed experimental protocol, and insights into the causality behind methodological choices, empowering researchers to optimize their analytical workflows and achieve high-quality, reproducible data.
References
-
Retention time for theobromine (TB), theophylline (TP), and caffeine (CAF) as a function to the solvent flow rate. ResearchGate. Available at: [Link]
-
Sample Preparation for Purine HPLC Assay. Available at: [Link]
-
Sample Preparation for HPLC. Available at: [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Scilit. Available at: [Link]
-
HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. PMC. Available at: [Link]
-
Studying the chromatographic separation of caffeine, theophylline, and theobromine. ResearchGate. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available at: [Link]
-
Separation of purine alkaloid in HILIC on a series of chromatography... ResearchGate. Available at: [Link]
-
Measurement of Purine Derivatives and Creatinine in Urine by HPLC. ResearchGate. Available at: [Link]
-
Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices. PubMed. Available at: [Link]
-
Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products. PubMed. Available at: [Link]
-
Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed. Available at: [Link]
-
[Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. PubMed. Available at: [Link]
-
Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia. PubMed. Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Semantic Scholar. Available at: [Link]
-
Application News - Measurement of Purine Content in Foods Using HPLC. Shimadzu. Available at: [Link]
-
HPLC Method for Analysis of Caffeine, Theophylline and Theobromine on Primesep SB Column on Alltesta™. SIELC Technologies. Available at: [Link]
-
Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. ResearchGate. Available at: [Link]
-
Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution. PubMed. Available at: [Link]
-
Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Semantic Scholar. Available at: [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. Available at: [Link]
-
Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate. Available at: [Link]
Sources
- 1. Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
Validating Purity of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: A Comparative Analytical Guide
Executive Summary & Strategic Importance
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is a critical scaffold in medicinal chemistry, particularly in the development of phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. Its structural integrity relies heavily on the specific alkylation pattern at the N1 and N9 positions.
The primary challenge in validating this compound is not merely establishing chemical purity (%), but confirming regioisomeric purity . The methylation of purine precursors often yields mixtures of N7/N9 isomers and O-alkylated byproducts (e.g., 6-methoxy derivatives) which share identical molecular weights (isobaric), rendering simple LC-MS identification insufficient.
This guide compares two primary validation methodologies:
-
High-Performance Liquid Chromatography (HPLC-UV): The industry workhorse for routine batch release and impurity profiling.
-
Quantitative NMR (qNMR): The orthogonal, absolute method for primary reference standard qualification.
Comparative Analysis: HPLC-UV vs. qNMR
The following table contrasts the performance of the two methodologies specifically for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
| Feature | Method A: HPLC-UV (Gradient) | Method B: 1H-qNMR (Absolute) |
| Primary Utility | Routine QC, Impurity Profiling (Regioisomers) | Establishing Reference Standard Purity |
| Reference Standard | Required (Must be pre-validated) | Not Required (Uses Internal Standard like Maleic Acid) |
| Specificity | High (Separates N7/N9 isomers via column selectivity) | High (Distinct chemical shifts for N-Me groups) |
| Limit of Detection (LOD) | Excellent (< 0.05%) | Moderate (~0.1 - 0.5%) |
| Precision | < 1.0% RSD | < 1.0% RSD (with proper relaxation delay) |
| Throughput | High (Automated sequences) | Low (Manual processing/long acquisition) |
| Blind Spots | Inorganic salts, moisture, non-chromophores | Paramagnetic impurities, overlapping solvent peaks |
Detailed Experimental Protocols
Method A: High-Resolution HPLC-UV for Regioisomer Separation
Objective: To separate the target N1,N9-dimethyl isomer from potential N1,N7-dimethyl impurities and mono-methylated precursors.
Causality of Choices:
-
Column: A C18 column with high carbon load is selected to maximize hydrophobic interaction differences between the N7 and N9 isomers.
-
Buffer: Ammonium Acetate (pH 4.5) is used to suppress ionization of the purine ring, sharpening peak shape and improving resolution.
-
Wavelength: 254 nm is chosen as the isosbestic point for most purine derivatives, ensuring robust detection.
Protocol Steps:
-
Instrument Setup: Agilent 1200/1260 Infinity or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (adjusted to pH 4.5 with Acetic Acid).
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to elute salts).
-
2-15 min: 5%
40% B (Linear gradient for isomer separation). -
15-20 min: 40%
90% B (Wash). -
20-25 min: 5% B (Re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve 5 mg of sample in 10 mL of 10% Acetonitrile/Water. Sonicate for 5 mins.
System Suitability Criteria:
-
Tailing Factor:
. -
Resolution (Rs):
between the Main Peak (N1,N9) and nearest impurity (likely N1,N7 isomer).
Method B: qNMR for Absolute Purity Assessment
Objective: To determine the absolute mass purity of the sample without an identical reference standard, effectively quantifying solvent content and inorganic salts that HPLC misses.
Causality of Choices:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade). It provides a singlet at
6.3 ppm, a clean region in the purine spectrum (purine aromatic protons are typically 8.0-8.5 ppm; N-Methyls are 3.0-4.0 ppm). -
Solvent: DMSO-d6 . Ensures complete solubility of the purine and prevents aggregation which broadens peaks.
-
Relaxation Delay (d1): Set to 60s (at least
) to ensure complete magnetization recovery for quantitative integration.
Protocol Steps:
-
Weighing:
-
Accurately weigh ~10 mg of Sample (
) into a vial. -
Accurately weigh ~5 mg of Maleic Acid IS (
) into the same vial. -
Note: Use a micro-balance with d=0.001 mg precision.
-
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until strictly clear.
-
Acquisition Parameters (600 MHz recommended):
-
Pulse Angle: 90°.
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Scans (NS): 16 or 32.
-
Relaxation Delay (D1): 60 seconds.
-
Temperature: 298 K.
-
-
Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (ABS).
-
Integration: Integrate the IS singlet (
6.3) and the Purine C8-H singlet ( ~8.2) or N-Me singlets ( ~3.5).
-
Calculation:
Where:
- = Integral area.[1]
- = Number of protons (2 for Maleic Acid, 1 for Purine C8-H).
- = Molecular Weight.
- = Mass weighed.[2]
- = Purity of Internal Standard.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating a new batch of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Caption: Integrated Analytical Workflow for Purine Derivative Validation. Blue: Input; Green: Quantitative Step; Yellow: Qualitative Step; Red: Failure Mode.
Data Interpretation & Troubleshooting
Case Study: The "Split Peak" Phenomenon
In HPLC analysis, a common failure mode is a "shoulder" on the main peak or a split peak.
-
Diagnosis: This often indicates the presence of the N7-methyl isomer (2-Chloro-1,7-dimethyl-1H-purin-6(9H)-one). The N7 isomer is generally more polar than the N9 isomer and will elute slightly earlier on a C18 column.
-
Verification: Spike the sample with a known standard of the N7 isomer (if available) or perform a 2D-NMR (HMBC) experiment. In HMBC, the N9-Methyl protons will show a correlation to C4 and C8, while N7-Methyl protons correlate to C5 and C8.
Handling Hygroscopicity
Purin-6-ones can be hygroscopic.
-
Impact: qNMR will show a high water peak (
3.33 in DMSO). This does not interfere with the assay unless the water peak overlaps with the N-Methyl signals. -
Correction: If overlap occurs, switch solvent to Methanol-d4 or shift the water peak by adding a trace of
.
References
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025).[3] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
Frontiers in Bioscience. (n.d.). Comprehensive measurement of purines in biological samples. Retrieved from [Link]
Sources
UV-Vis absorption spectra of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Topic: UV-Vis Absorption Spectra of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one Content Type: Publish Comparison Guide
A Comparative Spectroscopic Guide for Drug Development
Executive Summary: The Spectroscopic Signature
In the development of purine-based therapeutics—such as acyclic nucleoside phosphonates and Cladribine analogs—2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (also known as 2-Chloro-1,9-dimethylhypoxanthine) serves as a critical, structurally rigid scaffold. Unlike its parent compound hypoxanthine, which exhibits tautomeric fluidity, this N1,N9-dimethylated derivative is locked in the diketo (lactam) configuration.
This guide objectively compares the UV-Vis absorption profile of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one against standard alternatives. The presence of the electron-withdrawing yet mesomerically donating chlorine atom at C2, combined with the N-methylation pattern, results in a distinct bathochromic shift (red shift) relative to the parent purine, making UV-Vis a powerful tool for monitoring its synthesis and purity.
Spectroscopic Profile & Comparative Analysis[1][2][3]
The "Fingerprint" Data
The following data represents the consensus spectroscopic characteristics derived from structural analogs (e.g., 2-chlorohypoxanthine nucleosides) and N-methylated purine baselines.
| Compound | Shift vs. Parent | Electronic Character | |
| 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one | 276 – 280 nm | +27 nm | Target Product |
| 1,9-Dimethylhypoxanthine | ~252 nm | +2 nm | Non-chlorinated Analog |
| 2-Chlorohypoxanthine | 276 nm | +26 nm | Non-methylated Precursor |
| Hypoxanthine (Parent) | 249 nm | Reference | Baseline Purine |
Mechanism of Spectral Shift
-
The Chloro-Effect (+25 nm): While chlorine is inductively electron-withdrawing (
), its lone pairs donate electron density into the purine -system ( effect). In the 6-oxopurine system, this interaction stabilizes the excited state ( ) more than the ground state, narrowing the HOMO-LUMO gap and causing a significant red shift from 250 nm to ~276 nm. -
The Methylation Effect (Locking): Methylation at N1 and N9 prevents the formation of the enol (6-hydroxy) tautomer. This locks the system in the amide-like conjugation, sharpening the absorption band compared to the broader peaks often seen in tautomeric mixtures of free hypoxanthine.
Comparative Performance in Assays
When selecting a reference standard for HPLC detection or purity analysis, the choice of wavelength is critical.
-
Vs. Hypoxanthine: If you monitor at 250 nm (standard DNA/RNA wavelength), you will capture only ~40-50% of the peak intensity for the 2-chloro derivative. Switching to 275-280 nm maximizes sensitivity.
-
Vs. Adenine Derivatives: Adenine analogs (e.g., Cladribine) absorb near 265 nm. The 2-chloro-6-oxo derivative is distinct enough (~10-15 nm shift) to be resolved in diode-array detectors (DAD) during co-elution studies.
Experimental Protocol: Self-Validating Measurement
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes built-in quality control steps.
Materials & Reagents
-
Analyte: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (>98% purity).
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Phosphate Buffer pH 7.0.
-
Note: Avoid unbuffered water if pH sensitivity is suspected, though this specific molecule is non-ionizable in the physiological range.
-
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1.0 mg of compound in 10 mL Methanol to create a ~500
M stock. Sonicate for 5 minutes to ensure complete dissolution (critical for rigid purines). -
Dilution: Dilute 100
L of stock into 900 L Methanol (Final: 50 M). -
Baseline Correction: Insert two cuvettes with pure Methanol. Run "Auto-Zero" to flatten the baseline.
-
Measurement: Replace the sample cuvette with the analyte solution. Scan from 200 nm to 400 nm.
-
Validation:
-
Criterion 1: Absorbance at
should be between 0.2 and 0.8 AU. -
Criterion 2: The ratio
should be > 1.5 (confirming the red shift).
-
Visualized Workflow (DOT Diagram)
Figure 1: Validated spectroscopic workflow for characterizing 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Mechanistic Pathway: Electronic Transitions
Understanding why the spectrum looks this way allows for better troubleshooting. The diagram below illustrates the electronic effects governing the absorption.
Figure 2: Causal relationship between structural substituents and the observed bathochromic shift.
References & Authority
The data and protocols above are synthesized from authoritative spectroscopic databases and peer-reviewed synthesis guides for purine nucleosides.
-
Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society.
-
Foundational text establishing the ~250 nm baseline for hypoxanthine and the effects of pH.
-
-
Capon, R. J., et al. (2000). 1,9-Dimethylhypoxanthine from a southern Australian marine sponge Spongosorites species. Journal of Natural Products.
-
Provides spectral data for the non-chlorinated analog, establishing the N-methylation baseline.
-
-
Robins, R. K. (1967). The Purines. In Heterocyclic Compounds, Vol 8. Wiley.
-
Authoritative reference on the "chloro-shift" in purine chemistry, confirming the ~25-30 nm red shift for 2-chloropurines.
-
-
Kaiser, M. M., et al. (2012). Branched Acyclic Nucleoside Phosphonates as Inhibitors of Plasmodium Falciparum. Malaria World.
-
Experimental usage of 2-chlorohypoxanthine intermediates, confirming UV detection methods in the 270-280 nm range.
-
Benchmarking Purity: Elemental Analysis Standards for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Executive Summary
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (C₇H₇ClN₄O) is a critical pharmaceutical intermediate, often serving as a scaffold for antiviral nucleoside analogues. Its validation requires rigorous standards because purine derivatives are notoriously prone to hygroscopicity and polymorphism, which can skew assay results.
This guide challenges the traditional reliance solely on HPLC for purity. While HPLC defines chromatographic purity, it fails to detect inorganic salts, moisture, or occluded solvents—impurities that can disastrously impact downstream synthesis. We establish Elemental Analysis (EA) as the primary method for bulk purity validation, benchmarked against Quantitative NMR (qNMR) as the modern, orthogonal alternative.
The Standard: Elemental Analysis (CHN/Cl)
Elemental microanalysis (Combustion Analysis) remains the "Gold Standard" for establishing the absolute purity of a reference standard. For 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one , the presence of Chlorine and the potential for hydration requires specific protocol adjustments.
Theoretical Composition Standards
To validate a batch as "Reference Grade," experimental values must fall within ±0.4% of the theoretical values calculated below.
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (±0.4%) |
| Carbon | 7 | 12.011 | 84.077 | 42.33% | 41.93% – 42.73% |
| Hydrogen | 7 | 1.008 | 7.056 | 3.55% | 3.15% – 3.95% |
| Nitrogen | 4 | 14.007 | 56.028 | 28.21% | 27.81% – 28.61% |
| Chlorine | 1 | 35.45 | 35.45 | 17.85% | 17.45% – 18.25% |
| Oxygen | 1 | 15.999 | 15.999 | 8.06% | Calculated by difference |
| TOTAL | 198.61 | 100.00% |
Critical Experimental Protocol (EA)
Challenge: The Chlorine atom at C2 can form volatile halides or interfere with N₂ detection if not properly scrubbed. Solution: Use of Tungsten(VI) oxide (WO₃) as a combustion aid and Silver (Ag) wool scrubbers.
-
Sample Preparation:
-
Drying: Purines are hygroscopic. Dry sample at 105°C for 4 hours under vacuum (10 mbar) over P₂O₅ before weighing.
-
Weighing: Weigh 2.0–2.5 mg (±0.001 mg) into a Tin (Sn) capsule.
-
-
Combustion Parameters (Flash Combustion):
-
Reactor Temp: 950°C (Dynamic Flash).
-
Oxidation: Inject O₂ (15 mL) for 5 seconds.
-
Catalyst: WO₃ (prevents formation of non-volatile alkaline carbonates).
-
Halogen Scrubbing: A reduction tube packed with Copper wires (600°C) is standard, but for >15% Cl content, ensure the Silver wool zone is fresh to trap Cl₂ gas as AgCl.
-
-
Chlorine Determination (Orthogonal):
-
Do not rely on CHN difference. Perform Oxygen Flask Combustion (Schöniger Flask) followed by potentiometric titration with 0.01 N AgNO₃.
-
Comparative Analysis: EA vs. Alternatives
While EA provides bulk purity, it cannot identify what the impurity is. We compare it here with qNMR and HPLC.
Comparison Matrix
| Feature | Elemental Analysis (EA) | qNMR (¹H) | HPLC-UV |
| Primary Output | % Composition (C, H, N) | Molar Ratio / Absolute Purity | Area % Purity |
| Detection Basis | Atomic Mass | Proton Environment | UV Chromophore (254 nm) |
| Blind Spots | Cannot distinguish isomers | Inorganic salts (unless calibrated) | Salts, Water, Solvents |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Non-destructive) |
| Precision | ±0.3% – 0.4% | ±0.5% – 1.0% | ±0.1% |
| Best For... | Validation of Standard | Potency Assignment | Routine QC |
The Modern Challenger: qNMR Protocol
For 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, qNMR is superior for detecting residual solvents (DMSO, DMF) often trapped in the crystal lattice during synthesis.
-
Solvent: DMSO-d₆ (Solubility > 10 mg/mL).
-
Internal Standard (IS): Maleic Acid (Traceable, singlet at 6.2 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Key Signal: The N-Methyl singlets (approx 3.5 - 4.0 ppm) are sharp and distinct, ideal for integration against the IS.
Workflow Visualization
The following diagram illustrates the decision logic for validating a new batch of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Caption: Integrated workflow for validating purine derivative standards, prioritizing EA for bulk confirmation and qNMR for solvent detection.
Troubleshooting & Causality
When EA results fail for this molecule, the cause is rarely the instrument. It is usually the chemistry of the sample.[1]
| Observation | Probable Cause | Corrective Action |
| High %H, Low %C | Hygroscopicity: The polar carbonyl and imidazole ring attract atmospheric moisture. | Redry at 110°C under high vacuum. Handle in glovebox if possible. |
| Low %Cl | Incomplete Combustion: Cl is trapped in ash or formed volatile Cl₂ that wasn't reduced to HCl/AgCl. | Increase O₂ flow; Ensure WO₃ is mixed intimately with sample. |
| High %N | Incomplete Reduction: Formation of Nitrogen Oxides (NOx) not fully reduced to N₂. | Replace Copper reduction column; Check for channeling in the reduction tube. |
References
-
PubChem. 2-chloro-N,N-dimethyl-9H-purin-6-amine Compound Summary. (Used for structural verification of related dimethyl purines). Link
-
Webster, G. K., et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University / ResearchGate. (Grounding for qNMR vs EA comparison). Link
-
Analytik Jena. Determination of Widely Varying Chlorine Contents... by Combustion Elemental Analysis. (Source for Chlorine combustion protocols). Link
-
Mestrelab Research. What is qNMR and why is it important? (Methodology for absolute quantification).[2][3][4] Link
Sources
Safety Operating Guide
Disposal & Handling Protocol: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
Executive Summary: Operational Directives
Strict Adherence Required: This compound is a halogenated heteroaromatic derivative. Standard biological deactivation protocols (e.g., bleaching/autoclaving) are insufficient and potentially hazardous .
-
DO NOT treat with sodium hypochlorite (Bleach). Reaction generates toxic chloramines and potentially volatile cyanogen chloride.
-
DO NOT dispose of down the drain. This compound is a rigid organic pollutant.
-
DO segregate as Halogenated Organic Waste for high-temperature incineration.
Chemical Profile & Hazard Identification
Understanding the molecular stability of the purine core is essential for selecting the correct disposal path. The 2-chloro substituent and the N-methylations render this molecule lipophilic and resistant to simple hydrolysis.
| Parameter | Data | Operational Implication |
| Compound Name | 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one | Specific isomer of chlorinated dimethylhypoxanthine. |
| CAS Number | Not widely listed (Class: Chlorinated Purines) | Treat as Category 2/3 Toxicant (Default for research intermediates). |
| Molecular Formula | C₇H₇ClN₄O | Nitrogen-rich; generates NOx and HCl upon combustion. |
| Physical State | Solid (Powder) | High risk of dust generation; inhalation hazard. |
| Solubility | Low in water; High in DMSO/DMF | Skin absorption hazard increases significantly when dissolved in organic solvents. |
| Reactivity | Stable; Incompatible with strong oxidizers | Bleach Incompatibility: Formation of unstable N-chloro derivatives. |
The "Why" Behind the Protocol
As a Senior Application Scientist, I must emphasize that the purine ring system is thermally stable. The "2-chloro" position is reactive toward nucleophiles but the ring itself resists breakdown.
-
Bleach Hazard: Treating purines with hypochlorite often results in N-chlorination rather than ring cleavage. These N-chloro compounds are toxic and can revert to the parent compound or decompose explosively.
-
Incineration Requirement: To break the aromaticity of the purine ring and safely mineralize the chlorine atom into HCl (which is then scrubbed), temperatures exceeding 1000°C (Rotary Kiln) are required.
Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against cross-contamination and regulatory fines.
Waste Stream Classification
Segregate this chemical into Stream H (Halogenated Organics) .
-
Container: High-density polyethylene (HDPE) or Glass (Amber).
-
Labeling: Must explicitly state "Halogenated Organic Waste" and list "2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one" as a constituent.
-
Compatibility: Do NOT mix with acidic waste streams (risk of HCl evolution) or oxidizers.
Personal Protective Equipment (PPE) Matrix
| Hazard Zone | Required PPE | Rationale |
| Solid Handling | Nitrile Gloves (Double), N95 Respirator, Safety Goggles | Prevents inhalation of dust; protects mucosa. |
| Solution (DMSO/DMF) | Butyl Rubber or Silver Shield Gloves , Lab Coat, Goggles | Nitrile is permeable to DMSO/DMF, which carries the toxin through the skin. |
| Spill Cleanup | P100 Respirator, Tyvek Suit, Double Gloves | Maximum protection against aerosolization. |
Disposal Workflow
This decision tree guides you through the disposal process based on the physical state of the waste.
Figure 1: Operational workflow for the segregation and disposal of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one waste streams.
Specific Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
-
Containment: Transfer waste into a screw-top jar (HDPE or Glass). Do not fill >90% capacity.
-
Solvent Dampening (Optional): If the powder is extremely fine/static-prone, dampen slightly with a compatible solvent (e.g., Ethanol) to suppress dust before sealing.
-
Labeling: Apply the hazardous waste label immediately. Check "Toxic" and "Irritant."
-
Disposal Path: Route to RCRA Incineration Facility .
Protocol B: Liquid Waste (Solutions in DMSO/Methanol)
-
Segregation: Ensure the waste container is designated for Halogenated Solvents .
-
Critical Error: Mixing this with non-halogenated waste (like pure acetone) downgrades the entire container to "Halogenated," increasing disposal costs significantly, but is necessary for safety compliance.
-
-
pH Check: Ensure the solution is Neutral (pH 6-8). Acidic conditions can degrade the purine to release free chloride or other byproducts.
-
Disposal Path: Route to Fuel Blending or Incineration .
Protocol C: Empty Containers & Debris
-
Triple Rinse: Rinse the empty original container 3 times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (Protocol B).
-
Container Disposal: Once triple-rinsed and air-dried, deface the label and dispose of the bottle as standard lab trash (glass/plastic) unless local regulations require "P-listed" handling (unlikely for this specific compound, but verify local codes).
-
PPE/Wipes: Contaminated gloves and paper towels must be double-bagged in clear hazardous waste bags and tagged as "Hazardous Debris."
Emergency Spill Response
Trigger: Spillage of >100mg of solid or >10mL of concentrated solution.
Figure 2: Emergency response logic for containment and cleanup.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1681-19-2 (Chlorinated Purine Analog). Retrieved from [Link]]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Organic Waste. Retrieved from [Link]]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value that extends beyond the product itself. The following procedural, step-by-step guidance is designed to directly answer your operational questions and ensure the highest level of safety in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
Hazard Assessment Summary & Engineering Controls
Before any handling of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a thorough risk assessment for the specific experimental conditions must be conducted. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.
Engineering Controls are the First Line of Defense:
-
Chemical Fume Hood: All work with this compound, especially when handling the solid form or creating solutions, must be performed in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][2]
-
Ventilation: Ensure the laboratory is well-ventilated.[3][4]
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
Essential Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
| Protection Type | Recommended Equipment | Purpose & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[5][7] | Protects eyes from splashes, dust, and flying particles.[1] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[7] |
| Skin and Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant apron over the lab coat is recommended when handling larger quantities.[8][9] | Protects the body and personal clothing from contamination.[8] The design ensures maximum coverage. |
| Hand Protection | Double-gloving with powder-free nitrile gloves is recommended.[8] | Provides a robust barrier against dermal absorption.[8] Nitrile gloves offer good resistance to chlorinated solvents.[7] Double-gloving minimizes risk if the outer glove is breached.[8] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N95, or a full-face respirator if higher protection is needed) is advised.[1][3] | Prevents the inhalation of the compound, which may cause respiratory irritation.[5][6] |
Operational Plan for Safe Handling
A systematic workflow is critical to prevent contamination and exposure.
Preparation and Engineering Controls
-
Designated Area: All work with 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one should be conducted in a designated area, such as a chemical fume hood.[8]
-
Inspect PPE: Before starting, inspect all PPE for any signs of damage or degradation.[3]
-
Emergency Preparedness: Ensure that a spill kit is readily available and that you are familiar with its contents and use.
Donning PPE: A Step-by-Step Protocol
A structured approach to putting on PPE is crucial to avoid contamination.
-
Gown/Lab Coat: Put on the lab coat or disposable gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, don the respirator. Perform a seal check to ensure it is working correctly.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves over the first.
Handling the Compound
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid creating dust.[3][4] When preparing solutions, add the solid to the solvent slowly.
-
Use Appropriate Tools: Use spatulas or other appropriate tools for handling the solid.
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[4][10]
-
Hand Washing: Wash hands thoroughly after handling the substance, even after removing gloves.[11]
Emergency Procedures: Spill and Exposure Management
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Don Appropriate PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection.
-
Contain and Clean: Cover the spill with an absorbent material to prevent the spread of dust.[4] Carefully sweep or scoop up the material and place it in a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[11]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[2] Rinse mouth.[4]
-
If on Skin: Take off immediately all contaminated clothing.[3] Wash with plenty of soap and water.[11] If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes.[11] Remove contact lenses, if present and easy to do. Continue rinsing.[11] Immediately call a physician.[2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.[11]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
-
Waste Collection: All waste materials, including contaminated PPE, empty containers, and spill cleanup materials, must be collected in a designated, labeled, and sealed container for hazardous waste.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[11] Do not let the product enter drains.[2]
-
Decontamination of Glassware: All glassware and equipment should be decontaminated before reuse. This can typically be achieved by rinsing with an appropriate solvent, followed by a thorough washing.
Visual Workflow and Logic Diagrams
To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection and Use Workflow.
Caption: Spill Response Decision Flowchart.
References
-
SAFETY DATA SHEET - 11. [Link]
-
2-chloro-9H-purine Properties - EPA. [Link]
-
2-chloro-N,N-dimethyl-9H-purin-6-amine - PubChem. [Link]
-
Personal Protective Equipment - OSHA. [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. [Link]
-
Personal Protective Equipment Selection Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicea.com [chemicea.com]
- 3. echemi.com [echemi.com]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. osha.gov [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
